molecular formula C11H15ClO B14708304 2-tert-Butyl-6-chloro-4-methylphenol CAS No. 13395-07-8

2-tert-Butyl-6-chloro-4-methylphenol

Cat. No.: B14708304
CAS No.: 13395-07-8
M. Wt: 198.69 g/mol
InChI Key: VPEGIVDIIYIRTF-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-chloro-4-methylphenol (CAS 86445-78-5) is an ortho-substituted phenolic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . This compound belongs to a class of alkylated and halogenated phenols that are of significant interest in chemical research, particularly in the study of structure-activity relationships. Phenolic compounds with sterically hindered ortho-substituents, such as tert-butyl groups, have been extensively investigated for their radical scavenging and antioxidant activities . The specific substitution pattern on the phenol ring, including the chloro and methyl groups, directly influences key physicochemical properties such as homolytic bond dissociation energy (BDE), ionization potential, and lipophilicity (log P), which in turn govern its reactivity and interaction with biological and chemical systems . Researchers utilize such specialized phenols as model compounds to explore oxidation mechanisms, including the formation of phenoxyl radicals and phenoxonium ions, which are crucial intermediates in electrochemical studies and synthetic chemistry . The cytotoxicity of structurally related sterically-hindered phenols has been shown to correlate with their radical production and stability, as well as their hydrophobicity, making them valuable probes in toxicological studies and cancer research, for instance against human submandibular gland carcinoma (HSG) cells and leukemia cells . This reagent is presented For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13395-07-8

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-tert-butyl-6-chloro-4-methylphenol

InChI

InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3

InChI Key

VPEGIVDIIYIRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

2-tert-Butyl-6-chloro-4-methylphenol CAS 2219-82-7 chemical profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2-tert-Butyl-6-chloro-4-methylphenol (CAS 2219-82-7).

CAS: 2219-82-7 | Formula:


 | MW:  198.69  g/mol 

Executive Summary

2-tert-Butyl-6-chloro-4-methylphenol is a sterically hindered chlorophenol derivative utilized primarily as a specialized intermediate in the synthesis of antioxidants, agrochemicals, and UV stabilizers. Structurally, it is characterized by a phenol ring substituted with a bulky tert-butyl group at the ortho (2) position, a methyl group at the para (4) position, and a chlorine atom at the remaining ortho (6) position.

This specific substitution pattern renders the hydroxyl group "shielded," significantly altering its reactivity compared to unhindered phenols. It serves as a critical probe for steric effects in electrophilic aromatic substitution and as a precursor for modifying the lipophilicity of bioactive molecules.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical properties of this compound are governed by the interplay between the electron-donating alkyl groups and the electron-withdrawing chlorine atom.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-tert-Butyl-6-chloro-4-methylphenolAlso: 6-Chloro-2-tert-butyl-p-cresol
Molecular Structure Phenol core, 2-t-Bu, 4-Me, 6-ClAsymmetric substitution
Molecular Weight 198.69 g/mol
Appearance White to off-white crystalline solidTendency to sublime
Melting Point 48°C – 52°C (Predicted)Low MP due to steric disruption of crystal lattice
Boiling Point ~255°C (at 760 mmHg)
Solubility Soluble in organic solvents (DCM, EtOH, Hexane); Insoluble in waterHigh lipophilicity
pKa ~10.5Acidity lowered by alkyl donation, slightly offset by Cl
LogP ~4.2Highly lipophilic (Bioaccumulation potential)

Synthetic Pathways & Mechanistic Insight

The synthesis of 2-tert-Butyl-6-chloro-4-methylphenol is a classic example of regioselective electrophilic aromatic substitution (EAS) . The reaction design must account for the directing effects of the existing substituents on the precursor, 2-tert-butyl-4-methylphenol (CAS 2409-55-4).

The Precursor Logic

The starting material, 2-tert-butyl-4-methylphenol, has three open positions on the ring: 3, 5, and 6.

  • Hydroxyl Group (-OH): Strong ortho/para director.

  • tert-Butyl Group (-tBu): Weak ortho/para director, but sterically bulky.

  • Methyl Group (-Me): Weak ortho/para director.

Regioselectivity Analysis:

  • Position 6 (Ortho to OH): Activated by -OH. Sterically accessible (relative to pos 2).

  • Position 3 & 5 (Meta to OH): Deactivated relative to ortho/para positions.

Therefore, chlorination occurs almost exclusively at Position 6 .

Synthesis Protocol (Standardized)

Reagent: Sulfuryl Chloride (


) is preferred over chlorine gas (

) for laboratory scale to prevent over-chlorination and oxidation of the phenol to quinones.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-tert-butyl-4-methylphenol in Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Temperature Control: Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise addition of 1.05 eq of Sulfuryl Chloride (

    
    ).
    
    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur. Proper ventilation is mandatory.[1][2]
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Quench with saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Workup: Extract with DCM, wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/Pentane.

Synthetic Workflow Visualization

SynthesisWorkflow Start Precursor: 2-tert-butyl-4-methylphenol Reaction Reaction: 0°C -> RT Electrophilic Subst. Start->Reaction Dissolve Reagent Reagent: Sulfuryl Chloride (SO2Cl2) Solvent: DCM Reagent->Reaction Dropwise Add Quench Quench: Sat. NaHCO3 (Neutralize HCl) Reaction->Quench Monitor TLC Product Target Product: 2-tert-Butyl-6-chloro- 4-methylphenol Quench->Product Extract & Cryst.

Figure 1: Step-by-step synthetic workflow for the regioselective chlorination of 2-tert-butyl-4-methylphenol.

Analytical Characterization

Validating the identity of CAS 2219-82-7 requires confirming the loss of the C6 proton and the retention of the t-butyl and methyl groups.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~1.40 ppm (s, 9H): tert-Butyl group .[3][4]
      
    • 
       ~2.25 ppm (s, 3H): Methyl group  at C4.
      
    • 
       ~5.50 ppm (s, 1H): Phenolic OH  (Shift varies with concentration/H-bonding).
      
    • 
       ~7.00 - 7.20 ppm (s, 2H): Aromatic Protons .
      
      • Critical Check: In the precursor, you see aromatic coupling (d, J2Hz or s). In the product, if C6 is chlorinated, the remaining aromatic protons (at C3 and C5) are meta to each other. However, since C6 is now Cl, and C2 is t-Butyl, the symmetry is broken. You should expect two distinct doublets (meta coupling, J2Hz) or singlets depending on resolution.

Mass Spectrometry (GC-MS)[14]
  • Molecular Ion (

    
    ):  198 (35Cl) and 200 (37Cl) in a 3:1 ratio (Characteristic Chlorine Isotope Pattern).
    
  • Fragmentation:

    • Loss of Methyl (

      
      ): 183.
      
    • Loss of t-Butyl (

      
      ): Often observed as a major fragment.
      

Reactivity & Applications

Steric Hindrance & Antioxidant Activity

The bulky tert-butyl group at position 2 and the chlorine at position 6 flank the hydroxyl group. This creates a "steric fence" that:

  • Prevents rapid O-alkylation: Making the phenol resistant to etherification under mild conditions.

  • Stabilizes the Phenoxy Radical: Upon hydrogen abstraction (antioxidant action), the resulting radical is sterically protected from dimerization, enhancing its longevity and efficacy as a radical trap.

Intermediate Utility
  • Agrochemicals: Used as a building block for herbicides where lipophilicity (enhanced by the Cl atom) aids in leaf cuticle penetration.

  • Polymer Stabilizers: Precursor for higher molecular weight phenolic antioxidants used in polyolefins.

Reactivity Pathway Diagram

ReactivityPathways Core 2-tert-Butyl-6-chloro-4-methylphenol Radical Phenoxy Radical Formation (Antioxidant Action) Core->Radical -H• (Radical Scavenging) Salt Phenolate Salt (Precursor for O-Alkylation) Core->Salt + Base (NaH/KOH) Coupling Oxidative Coupling (Dimerization blocked by Sterics) Radical->Coupling Slow/Blocked

Figure 2: Reactivity profile highlighting the steric stabilization of the phenoxy radical.

Handling, Safety & Toxicology (HSE)

Signal Word: DANGER Hazard Class: Chlorinated Phenol / Corrosive.[5][6]

Primary Hazards[3]
  • Skin/Eye Corrosion: Like most phenols, this compound is corrosive to tissue. The lipophilic nature allows rapid absorption through the skin, leading to systemic toxicity.

  • Aquatic Toxicity: Chlorinated phenols are notoriously toxic to aquatic life with long-lasting effects (GHS H410/H411).

  • Sensitization: Potential skin sensitizer.[2]

Safety Protocols
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Inhalation: Handle exclusively in a fume hood. Dust/vapor inhalation can cause severe respiratory irritation.

  • Spill Management: Do not wash down the drain. Adsorb on sand/vermiculite and dispose of as hazardous organic waste (halogenated).

Storage[15]
  • Store in a cool, dry place away from strong oxidizing agents.[1][2]

  • Keep under inert gas (

    
    ) if long-term storage is required to prevent slow oxidation (discoloration to pink/brown).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol (Precursor). Retrieved from [Link]

  • Indian Academy of Sciences. Synthesis and characterization of organotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Retrieved from [Link]

Sources

solubility of 2-tert-Butyl-6-chloro-4-methylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-6-chloro-4-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-6-chloro-4-methylphenol. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility in various organic solvents. It offers a detailed, field-proven experimental protocol for researchers to accurately determine these parameters. Furthermore, this guide presents a framework for understanding the interplay between the structural features of 2-tert-Butyl-6-chloro-4-methylphenol and solvent properties, equipping researchers with the predictive insights necessary for formulation, synthesis, and analytical method development.

Introduction: Understanding the Molecular Profile

2-tert-Butyl-6-chloro-4-methylphenol is a substituted phenol characterized by a sterically hindering tert-butyl group, a chloro substituent, and a methyl group on the phenolic ring. This unique combination of functional groups dictates its physicochemical properties, including its solubility. The hydroxyl group introduces polarity and the capacity for hydrogen bonding, while the tert-butyl and methyl groups, along with the chloro atom, contribute to its lipophilic nature. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to its formulation in pharmaceutical and industrial products.

While specific experimental solubility data for 2-tert-Butyl-6-chloro-4-methylphenol is not extensively documented in publicly accessible literature, we can infer its behavior based on fundamental chemical principles and data from structurally similar molecules. For instance, the related compound 2,6-di-tert-butyl-4-methylphenol (BHT) is known to be soluble in a variety of organic solvents. An isomer, 2-tert-Butyl-4-chloro-5-methylphenol, has a low predicted water solubility, suggesting a preference for organic media.[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 2-tert-Butyl-6-chloro-4-methylphenol. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors, interacting with the hydroxyl group of the phenol. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. While the bulky tert-butyl group and the chloro atom may sterically hinder these interactions to some extent, moderate solubility is expected in these solvents.

  • Nonpolar Solvents: The significant nonpolar surface area imparted by the tert-butyl group, methyl group, and the benzene ring suggests that 2-tert-Butyl-6-chloro-4-methylphenol will exhibit good solubility in nonpolar solvents like toluene and heptane. Van der Waals forces will be the predominant intermolecular interaction in these systems.

The following diagram illustrates the conceptual relationship between solvent properties and the anticipated solubility of 2-tert-Butyl-6-chloro-4-methylphenol.

G cluster_0 Solvent Properties cluster_1 Solute: 2-tert-Butyl-6-chloro-4-methylphenol cluster_2 Expected Solubility Polar Protic Polar Protic Hydroxyl Group (-OH) Hydroxyl Group (-OH) Polar Protic->Hydroxyl Group (-OH) H-Bonding Moderate Solubility Moderate Solubility Polar Protic->Moderate Solubility Polar Aprotic Polar Aprotic Polar Aprotic->Hydroxyl Group (-OH) H-Bonding Polar Aprotic->Moderate Solubility Nonpolar Nonpolar Aromatic Ring & Alkyl/Halo Groups Aromatic Ring & Alkyl/Halo Groups Nonpolar->Aromatic Ring & Alkyl/Halo Groups van der Waals High Solubility High Solubility Nonpolar->High Solubility Hydroxyl Group (-OH)->Moderate Solubility Aromatic Ring & Alkyl/Halo Groups->High Solubility Low Solubility Low Solubility

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the using the isothermal shake-flask method followed by gravimetric analysis. This method is widely accepted for its reliability and directness.[2]

Materials and Equipment
  • 2-tert-Butyl-6-chloro-4-methylphenol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass evaporation dishes or vials

  • Drying oven or vacuum oven

  • Desiccator

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-tert-Butyl-6-chloro-4-methylphenol to a known mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Prepare triplicate samples for each solvent and temperature combination to ensure statistical validity.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the total mass of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

    • Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing cycles until a constant mass is achieved, indicating the complete removal of the solvent.

  • Calculation of Solubility:

    • Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dried solute)

    • Mass of the dissolved solute: (Mass of dish + dried solute) - (Mass of empty dish)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

Self-Validation and Quality Control
  • Visual Confirmation: Ensure undissolved solid remains at the end of the equilibration period.

  • Triplicate Analysis: The standard deviation of the triplicate measurements should be within an acceptable range (e.g., <5%).

  • Mass Balance: The sum of the mass of the evaporated solvent and the dried solute should be close to the initial mass of the saturated solution withdrawn.

Data Presentation: A Template for Your Research

Table 1: Experimentally Determined Solubility of 2-tert-Butyl-6-chloro-4-methylphenol

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)Method
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
TolueneGravimetric
HeptaneGravimetric
User-defined

Note: This table is intended as a template for researchers to populate with their own experimental data.

Safety and Handling

While a comprehensive safety data sheet for 2-tert-Butyl-6-chloro-4-methylphenol was not found, related compounds such as 2,2'-Methylene bis(6-tert-butyl-4-methylphenol) are known to require careful handling, with warnings of suspected damage to fertility or the unborn child.[3][4] It is imperative to handle 2-tert-Butyl-6-chloro-4-methylphenol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Consult the supplier-specific Safety Data Sheet (SDS) before use.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . While published quantitative data is limited, the theoretical principles outlined, combined with the detailed experimental protocol, empower researchers to generate reliable and accurate solubility data. This information is critical for advancing research, development, and application of this compound across various scientific disciplines.

References

  • 2-tert-Butyl-4-chloro-5-methylphenol Properties. (n.d.).
  • (PDF) Studies on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • Solubility and Properties of Alcohols & Phenols | PDF - Scribd. (n.d.).
  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC. (2021, October 28).
  • Structure and solubility of phenol and derivatives in aqueous media. - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 9).
  • 2,6-Di-tert-butyl-4-methylphenol = 99.0 GC, powder 128-37-0 - Sigma-Aldrich. (n.d.).
  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL - Ataman Kimya. (n.d.).
  • 2 - SAFETY DATA SHEET. (2015, April 15).
  • SAFETY DATA SHEET - Merck Millipore. (2024, July 3).

Sources

Acidity Profile & Dissociation Kinetics of 2-tert-Butyl-6-chloro-4-methylphenol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Hindered Phenol

In the development of lipophilic antioxidants and pharmaceutical intermediates, 2-tert-Butyl-6-chloro-4-methylphenol (CAS: 86445-78-5, also known as 2-t-butyl-6-chloro-p-cresol) represents a critical "hybrid" structure. Unlike the symmetrically hindered antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), which exhibits an exceptionally high pKa (~12.2–14.0) due to steric inhibition of solvation, this compound features an asymmetric substitution pattern: a bulky ortho-tert-butyl group opposing an electron-withdrawing ortho-chloro group.

This structural asymmetry creates a unique acidity profile. The compound retains sufficient lipophilicity for membrane penetration while possessing a pKa significantly lower than BHT, making it more susceptible to deprotonation at physiological pH. This guide provides a derived pKa value, the mechanistic rationale, and a validated protocol for experimental verification.

Physicochemical Core: pKa Derivation & Mechanism

The "Push-Pull-Steric" Dynamic

The acidity of this phenol is governed by three competing forces acting on the phenoxide anion:

  • Steric Inhibition of Solvation (The "Push"): The ortho-tert-butyl group physically blocks solvent molecules (water) from stabilizing the negative charge on the oxygen. This destabilizes the anion, raising the pKa (decreasing acidity).

  • Inductive Withdrawal (The "Pull"): The ortho-chloro group exerts a strong inductive effect (-I), pulling electron density away from the ring and stabilizing the phenoxide anion. This lowers the pKa (increasing acidity).

  • Electronic Donation: The para-methyl group donates electron density via hyperconjugation, slightly destabilizing the anion and raising the pKa.

Quantitative Estimation (SAR Analysis)

Direct experimental pKa values for this specific congener are rare in open literature, but can be accurately estimated using Hammett additivity rules and data from structurally homologous compounds.

  • Baseline (Phenol): pKa = 9.99

  • Effect of ortho-t-Butyl: +2.2 units (in 2,6-di-t-butyl systems) but reduced to ~+0.6 units in mono-substitution due to accessible solvation on the opposing side.

  • Effect of ortho-Chloro: -1.43 units (derived from 2-chlorophenol pKa ~8.56).

  • Effect of para-Methyl: +0.3 units (derived from p-cresol pKa ~10.3).

Calculation Model:




Correction: Computational prediction models for the non-methylated analog (2-tert-butyl-6-chlorophenol) suggest a pKa of 9.87 ± 0.10 [1]. Adding the para-methyl effect (+0.37) yields a refined estimate.

Final Estimated pKa: 10.24 ± 0.3

Data Summary Table
CompoundStructurepKa (Aq)Dominant Effect
Phenol Unsubstituted9.99Reference standard
2-Chlorophenol o-Cl8.56Electron withdrawal (-I) increases acidity.
2-tert-Butylphenol o-tBu10.62Steric bulk hinders solvation.
BHT 2,6-di-tBu-4-Me~12.2Massive steric inhibition of solvation.
Target Compound 2-tBu-6-Cl-4-Me ~10.2 Hybrid: Cl withdrawal balances t-Bu sterics.

Structural Visualization (Pathway Diagram)

The following diagram illustrates the competing electronic and steric effects that determine the stability of the phenoxide ion.

G Compound 2-tert-Butyl-6-chloro-4-methylphenol Deprotonation Deprotonation (-H+) Compound->Deprotonation Anion Phenoxide Anion Deprotonation->Anion Steric Ortho-t-Butyl Effect (Steric Inhibition of Solvation) Destabilizes Anion -> Increases pKa Anion->Steric Hinders Inductive Ortho-Chloro Effect (Inductive Withdrawal -I) Stabilizes Anion -> Decreases pKa Anion->Inductive Stabilized by Hyperconj Para-Methyl Effect (Hyperconjugation +I) Destabilizes Anion -> Increases pKa Anion->Hyperconj Destabilized by Result Net Result: pKa ~ 10.2 (Slightly weaker acid than Phenol) Steric->Result Inductive->Result Hyperconj->Result

Figure 1: Mechanistic flow of substituent effects on the dissociation constant.

Experimental Protocol: Spectrophotometric Determination

Objective: Determine the precise pKa of a sparingly soluble phenol using the Yasuda-Shedlovsky extrapolation method.

Rationale: Potentiometric titration is unreliable due to the compound's low water solubility (<100 mg/L). UV-Vis spectrophotometry in binary solvent mixtures (Methanol/Water) allows for accurate measurement of the ionized vs. unionized species, which can then be extrapolated to 100% aqueous conditions.

Reagents & Equipment
  • Analyte: 2-tert-Butyl-6-chloro-4-methylphenol (>99% purity).

  • Solvents: HPLC-grade Methanol, CO2-free deionized water.

  • Buffers: Phosphate (pH 7–8), Borate (pH 9–11), NaOH (0.1 M, for fully ionized spectra), HCl (0.1 M, for fully protonated spectra).

  • Instrument: Double-beam UV-Vis Spectrophotometer (thermostated at 25.0 ± 0.1°C).

Workflow Diagram

Protocol Start Stock Solution Prep (10 mM in MeOH) Mix Prepare Binary Mixtures (MeOH:Water % v/v) 30%, 40%, 50%, 60% Start->Mix Scan Spectral Scan (200-400 nm) Determine λmax for HA (Acid) and A- (Base) Mix->Scan Titrate Buffer Titration Measure Absorbance @ λmax at varying pH values Scan->Titrate Calc Calculate pKa (apparent) for each % MeOH Titrate->Calc Extrapolate Yasuda-Shedlovsky Plot pKa vs 1/Dielectric Constant Calc->Extrapolate Final Determine Aqueous pKa (Intercept at 0% MeOH) Extrapolate->Final

Figure 2: Workflow for pKa determination in binary solvent systems.

Step-by-Step Methodology
  • Spectral Characterization:

    • Prepare a 50 µM solution in 50% MeOH/Water.

    • Record the spectrum in 0.1 M HCl (Species HA) and 0.1 M NaOH (Species A-).

    • Identify the analytical wavelength (

      
      ), typically the maximum difference between HA and A- (likely 290–305 nm).
      
  • Data Collection:

    • Prepare a series of buffers ranging from pH 8.0 to 12.0 in varying MeOH/Water ratios (30%, 40%, 50%, 60% v/v).

    • Measure absorbance (

      
      ) at 
      
      
      
      for each pH point.
    • Ensure ionic strength is constant (

      
       M using KCl).
      
  • Calculation: Use the Henderson-Hasselbalch equation rearranged for spectrophotometry:

    
    
    Where 
    
    
    
    is absorbance at high pH (fully ionized) and
    
    
    is absorbance at low pH (neutral).
  • Extrapolation (Yasuda-Shedlovsky): Plot

    
     against 
    
    
    
    (inverse dielectric constant of the solvent mix). The linear intercept at the dielectric constant of pure water gives the thermodynamic aqueous pKa.

Applications & Stability Implications

Antioxidant Mechanism (HAT vs. SET)

The pKa of ~10.2 places this compound in a distinct class compared to BHT.

  • Hydrogen Atom Transfer (HAT): Like BHT, the neutral phenol is an excellent radical scavenger. The ortho-chloro group slightly weakens the O-H bond strength compared to BHT, potentially increasing the rate of H-atom transfer to peroxyl radicals (

    
    ).
    
  • Single Electron Transfer (SET): At physiological pH (7.4), the fraction of deprotonated phenoxide is low (~0.16%), but significantly higher than BHT. This implies that in basic environments (e.g., intestinal fluids), this compound may participate in electron transfer mechanisms more readily than BHT.

Pharmaceutical Stability

In drug formulation, the presence of the ortho-chloro group introduces a risk of dehydrochlorination under strong alkaline conditions or high thermal stress, potentially leading to reactive quinone methide formation. Formulators should maintain the pH below the pKa (pH < 9) to ensure the molecule remains in its neutral, stable form.

References

  • ChemicalBook. (2024).[1] Predicted pKa for 2-tert-Butyl-6-chlorophenol.

  • NIST Chemistry WebBook. (2024). 2-tert-Butyl-6-methylphenol data.

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 2,6-Di-tert-butyl-4-methylphenol (BHT).

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

Sources

melting point and boiling point analysis of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals focusing on the thermal characterization of 2-tert-Butyl-6-chloro-4-methylphenol .

CAS Registry Number: 13395-07-8 Molecular Formula: C₁₁H₁₅ClO Molecular Weight: 198.69 g/mol

Executive Summary & Physicochemical Profile

2-tert-Butyl-6-chloro-4-methylphenol is a specialized chlorinated phenolic intermediate, structurally related to the common antioxidant BHT (2,6-di-tert-butyl-4-methylphenol). Its thermal behavior is governed by the interplay between the steric bulk of the tert-butyl group at the 2-position and the electron-withdrawing chlorine atom at the 6-position.

Unlike symmetrical phenols (e.g., BHT), the asymmetry in this molecule introduces unique crystallization kinetics and boiling point elevations. Accurate determination of its Melting Point (MP) and Boiling Point (BP) is critical for assessing purity during synthesis and establishing stability profiles for downstream applications (e.g., as a precursor for UV absorbers or antioxidants).

Theoretical vs. Predicted Thermal Data

Note: Experimental values for this specific intermediate are sparse in open literature. The values below represent high-confidence estimates based on Quantitative Structure-Property Relationships (QSPR) and structural analogs.

PropertyPredicted RangeStructural Analog Comparison
Melting Point (MP) 45°C – 55°C 2-tert-Butyl-4-methylphenol (MP: 52°C) 2,6-Di-tert-butyl-4-methylphenol (MP: 70°C)
Boiling Point (BP) 245°C – 255°C (at 760 mmHg)2-tert-Butyl-4-methylphenol (BP: 237°C) 2-Chloro-4-methylphenol (BP: 220-230°C)
Physical State Low-melting Solid / Semi-solidLikely forms a crystalline mass that liquefies easily upon heating.[1]

Thermodynamic Analysis: Melting Point Determination

The melting point of 2-tert-Butyl-6-chloro-4-methylphenol is a primary indicator of purity. Asymmetric phenols often exhibit "pre-melting" phenomena due to impurities or polymorphic transitions.

Analytical Challenges
  • Sublimation: The tert-butyl group increases volatility. Standard open-capillary methods may yield falsely high values if the sample sublimes before melting.

  • Hygroscopicity: Phenolic hydroxyls can absorb atmospheric moisture, depressing the observed MP.

  • Oxidation: Heating in air can cause oxidative coupling (dimerization), altering the sample composition during the test.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

DSC is superior to capillary methods for this compound as it quantifies the heat of fusion and detects eutectic impurities.

Experimental Workflow:

  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

  • Heating Cycle:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 80°C (First Heat) to erase thermal history.

    • Cool to 0°C.

    • Ramp 2°C/min to 80°C (Second Heat) for accurate MP determination.

  • Analysis: The onset temperature (

    
    ) of the endothermic peak is the melting point.
    
Visual Workflow: DSC Analysis

DSC_Workflow Start Sample Preparation (2-5 mg, Hermetic Pan) Purge N2 Purge (50 mL/min) Start->Purge Heat1 Heat Cycle 1 (10°C/min to 80°C) Purge->Heat1 Cool Cooling (Controlled to 0°C) Heat1->Cool Erase History Heat2 Heat Cycle 2 (2°C/min to 80°C) Cool->Heat2 Analyze Calculate Tonset (Purity Analysis) Heat2->Analyze Endotherm Onset

Figure 1: DSC protocol designed to eliminate thermal history and oxidative artifacts.

Thermodynamic Analysis: Boiling Point Determination

Determining the boiling point of 2-tert-Butyl-6-chloro-4-methylphenol at atmospheric pressure (760 mmHg) is risky due to potential thermal decomposition (de-alkylation or dechlorination) at temperatures >200°C.

The Vacuum Method (Preferred)

The standard practice is to determine the BP under reduced pressure and extrapolate to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph.

Target Vacuum Range: 10 – 20 mmHg. Expected BP at 10 mmHg: ~110°C – 120°C.

Experimental Protocol: Micro-Distillation
  • Setup: Use a Hickman distillation head or a short-path distillation apparatus.

  • Pressure Control: Connect to a vacuum manifold with a digital manometer (accuracy ±0.1 mmHg).

  • Heating: Use a silicone oil bath. Do not use a direct flame.

  • Observation: Record the vapor temperature when the first steady drop of distillate forms.

  • Correction: Convert the observed

    
     at 
    
    
    
    to normal boiling point (
    
    
    ) using the Clausius-Clapeyron approximation for phenols.
Visual Workflow: Boiling Point Extrapolation

BP_Extrapolation Setup Vacuum Distillation Setup (Short Path) Measure Measure T(obs) at P(vac) (e.g., 115°C @ 10 mmHg) Setup->Measure Check Check Decomposition? (Color Change/Gas Evolution) Measure->Check Check->Setup Decomp Detected (Increase Vacuum) Calc Apply Antoine Equation log(P) = A - (B / (T + C)) Check->Calc No Decomp Result Report Extrapolated NBP (Expected: ~250°C) Calc->Result

Figure 2: Logic flow for converting vacuum boiling points to standard atmospheric values.

Safety & Handling

As a chlorinated phenol, this compound presents specific hazards that must be managed during thermal analysis.

  • Corrosivity: Phenols are corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

  • Toxicity: Chlorinated phenols can be toxic by ingestion and absorption. All heating must be performed in a fume hood to capture vapors.

  • Incompatibility: Avoid contact with strong oxidizers (peroxides, permanganates) and bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. Retrieved from [Link](Used as primary structural analog for thermal prediction).

  • ChemSrc. (2025). CAS 13395-07-8: 2-tert-butyl-6-chloro-4-methylphenol. Retrieved from [Link](Identification and CAS verification).

  • Royal Society of Chemistry. (1979). Perkin Transactions 2: Physical Organic Chemistry.

Sources

crystal structure analysis of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-tert-Butyl-6-chloro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Foreword: Unveiling Molecular Architecture

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or crystal structure, dictates a compound's physicochemical properties, including its solubility, stability, and biological activity. This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of 2-tert-Butyl-6-chloro-4-methylphenol, a substituted phenol of significant interest. As a sterically hindered phenol, its antioxidant and other biological activities are intimately linked to its molecular geometry and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices that lead to a successful and meaningful crystal structure determination.

Introduction to 2-tert-Butyl-6-chloro-4-methylphenol: A Molecule of Interest

2-tert-Butyl-6-chloro-4-methylphenol belongs to the class of sterically hindered phenols, which are widely recognized for their antioxidant properties. The bulky tert-butyl group adjacent to the hydroxyl group enhances its stability and modulates its reactivity. The presence of a chloro-substituent can further influence its electronic properties, acidity (pKa), and potential for halogen bonding.[1][2][3] Understanding the crystal structure of this compound is crucial as it provides definitive insights into:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape.[4][5]

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how the molecules pack together in the solid state.[6][7][8] These interactions are fundamental to the material's bulk properties.

  • Structure-Property Relationships: How the molecular architecture influences its function, for example, by affecting the accessibility of the phenolic hydroxyl group for radical scavenging.

This guide will walk through the entire process of determining this critical information, from obtaining a high-quality single crystal to the final analysis and interpretation of the structural data.

The Experimental Heart: A Self-Validating Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to be self-validating, with checkpoints to ensure the quality and reliability of the final model.

The Genesis: Achieving a "Diffraction-Quality" Single Crystal

The absolute prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects. Crystallization is often described as more of an art than a science, requiring patience and experimentation.[9] The underlying principle is to allow molecules to transition slowly from the disordered state of a solution to a highly ordered crystalline lattice.[9][10]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection (The "Why"): The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility for it at room temperature.[10] This differential solubility is the driving force for crystallization. For 2-tert-Butyl-6-chloro-4-methylphenol, a moderately polar solvent like ethanol or a mixture of solvents such as dichloromethane/hexane would be a logical starting point due to its substituted phenol structure.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent or solvent system at an elevated temperature to achieve a saturated or near-saturated solution.[9][11][12]

  • Filtration: If any insoluble impurities are present, the hot solution should be filtered to remove them.[10][12]

  • Slow Cooling and Evaporation: Loosely cover the vial or beaker containing the solution. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. This slow process is crucial as it provides the molecules with sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for obtaining sharp diffraction spots.[10]

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor.

The Interrogation: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal, we can proceed to the data collection phase. This involves irradiating the crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams.[4][13]

Experimental Protocol: Data Collection on a Four-Circle Diffractometer

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant oil.

  • Cryo-cooling (The "Why"): The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset. It also protects the crystal from potential radiation damage.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[13][14] Modern diffractometers and their software can automatically devise an optimal data collection strategy to ensure that a complete and redundant dataset is obtained.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.[15]

The Puzzle Solving: Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but the crucial phase information is lost. Solving the "phase problem" is the key to generating an initial electron density map and, from there, a model of the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution (The "Why"): For small molecules like 2-tert-Butyl-6-chloro-4-methylphenol, direct methods are typically employed.[13] These are statistical methods that use relationships between the intensities of the reflections to derive the initial phases.

  • Model Building: The initial electron density map is used to build a preliminary model of the molecule, identifying the positions of the atoms.

  • Structure Refinement (The "Why"): The initial model is then refined against the experimental data using a least-squares minimization process.[16][17] This iterative process adjusts the atomic coordinates, and their displacement parameters to improve the agreement between the observed diffraction pattern and the one calculated from the model. The quality of the refinement is monitored using R-factors (R1 and wR2), which should be as low as possible for a good model. Geometrical restraints on bond lengths and angles are also applied to ensure a chemically sensible model.[16]

Results and Discussion: The Architectural Blueprint of 2-tert-Butyl-6-chloro-4-methylphenol

While a specific crystal structure for this exact molecule is not publicly available at the time of writing, we can predict its key structural features based on the analysis of similar compounds found in the literature.[18][19][20][21][22]

Physicochemical and Predicted Crystallographic Data

The following table summarizes the known physicochemical properties and the expected crystallographic parameters for 2-tert-Butyl-6-chloro-4-methylphenol.

PropertyValue
Molecular FormulaC₁₁H₁₅ClO
Molecular Weight200.69 g/mol
AppearanceExpected to be a white or off-white solid
Melting PointNot reported, but likely > 70 °C
Predicted Crystal Data
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for such molecules)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
V (ų)1500 - 2000
Z4
Dcalc (g/cm³)~1.1 - 1.3
R-factors (R1, wR2)< 0.05, < 0.15 (for a well-refined structure)
Molecular Geometry

The refined structure would reveal the precise bond lengths and angles. The phenolic C-O bond is expected to be shorter than a typical C-O single bond due to resonance with the aromatic ring.[21] The geometry around the tert-butyl and chloro substituents will likely lead to some steric strain, which may cause slight distortions in the planarity of the benzene ring.

Supramolecular Assembly: The Role of Hydrogen Bonding

The most significant intermolecular interaction in the crystal structure of 2-tert-Butyl-6-chloro-4-methylphenol is expected to be hydrogen bonding involving the phenolic hydroxyl group.[6][7] Phenols are excellent hydrogen bond donors.[6][7] The hydroxyl group of one molecule will likely form a hydrogen bond with the hydroxyl group of a neighboring molecule (O-H···O). This interaction is a powerful structure-directing force and will likely lead to the formation of chains or cyclic motifs in the crystal lattice. The presence of the bulky tert-butyl group and the chlorine atom will sterically influence how these hydrogen-bonded chains pack together.

Visualization of Key Processes and Structures

Diagrams are essential for visualizing complex workflows and molecular interactions.

Workflow for Crystal Structure Analysis

Crystal Structure Analysis Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Compound_Synthesis Compound Synthesis/ Purification Crystallization Crystallization Trials (e.g., Slow Evaporation) Compound_Synthesis->Crystallization Purified Sample Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Mounted Crystal Data_Processing Integration & Scaling Data_Collection->Data_Processing Diffraction Images Structure_Solution Phase Problem Solution (Direct Methods) Data_Processing->Structure_Solution Reflection Data Model_Building Electron Density Map Interpretation Structure_Solution->Model_Building Initial Phases Structure_Refinement Least-Squares Refinement Model_Building->Structure_Refinement Initial Model Validation Model Validation (e.g., CheckCIF) Structure_Refinement->Validation Refined Model Final_Structure Final Crystal Structure Validation->Final_Structure Validated CIF

Caption: A flowchart illustrating the major steps in single-crystal X-ray diffraction analysis.

Predicted Hydrogen Bonding Network

Hydrogen_Bonding_Network cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 node1 Phenol Ring 1 O1 O-H node1->O1 O2 O-H O1->O2 H-Bond node2 Phenol Ring 2 node2->O2 O3 O-H O2->O3 H-Bond node3 Phenol Ring 3 node3->O3

Caption: A diagram showing a potential hydrogen-bonded chain of 2-tert-Butyl-6-chloro-4-methylphenol molecules.

Conclusion: From Atoms to Insights

This technical guide has outlined a comprehensive and scientifically grounded approach to the . By following a self-validating workflow that emphasizes the rationale behind each experimental and computational step, researchers can confidently determine the precise three-dimensional architecture of this and other important molecules. The resulting structural information—from the exact molecular conformation to the intricate network of intermolecular interactions—is not merely an academic curiosity. It is fundamental data that empowers drug development professionals and materials scientists to understand structure-property relationships, rationalize biological activity, and design new molecules with enhanced efficacy and desired physical properties. The methodologies described herein represent the gold standard in structural chemistry, providing the ultimate atomic-level resolution needed to drive innovation in science.

References

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Crystallization of Organic Compounds. Book by Hsien-Hsin Tung, et al.[Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]

  • MODERN XRD METHODS IN MINERALOGY. University of Vienna. [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Nevada, Las Vegas. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Single Crystal X-Ray Diffraction (SC-XRD). Western Kentucky University. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. [Link]

  • Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules. RSC Publishing. [Link]

  • Explain hydrogen bonding in phenol. Filo. [Link]

  • Self-Association and Microhydration of Phenol: Identification of Large-Amplitude Hydrogen Bond Librational Modes. PMC. [Link]

  • Hydrogen bonding in the crystal structure of phenol 52. ResearchGate. [Link]

  • Hirshfeld surface analysis of substituted phenols. Macquarie University Research PURE. [Link]

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PMC. [Link]

  • Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. SCIRP. [Link]

  • 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol. ResearchGate. [Link]

  • 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. PMC. [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol. AVESİS. [Link]

  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Ataman Kimya. [Link]

  • Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Indian Academy of Sciences. [Link]

  • The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective. Guanlang. [Link]

  • 2,6-Di-tert-butyl-4-methylphenol for synthesis. Sigma-Aldrich. [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Hindawi. [Link]

  • Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. PMC. [Link]

  • (PDF) Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. ResearchGate. [Link]

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]

  • (PDF) Absolute pKa Determinations for Substituted Phenols. ResearchGate. [Link]

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Methodological & Application

Application Notes: Leveraging 2-tert-Butyl-6-chloro-4-methylphenol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-tert-Butyl-6-chloro-4-methylphenol as a pivotal intermediate in the synthesis of high-performance organic molecules. We will dissect the causality behind its utility, focusing on how its unique substitution pattern—a sterically hindering tert-butyl group, an electron-withdrawing chloro group, and an activating methyl group—governs its reactivity. The primary application detailed herein is the synthesis of advanced benzotriazole UV absorbers, compounds critical to the photostabilization of industrial polymers and coatings.[1][2] This document furnishes researchers, chemists, and drug development professionals with both the theoretical framework and actionable, field-proven protocols for leveraging this versatile intermediate.

Introduction: The Strategic Importance of 2-tert-Butyl-6-chloro-4-methylphenol

2-tert-Butyl-6-chloro-4-methylphenol is a substituted phenolic compound whose molecular architecture is deliberately tailored for subsequent functionalization. Its value as an intermediate stems from a combination of steric and electronic effects:

  • Steric Hindrance: The bulky tert-butyl group ortho to the hydroxyl moiety is a classic feature of hindered phenolic antioxidants.[3] This group sterically shields the hydroxyl proton, increasing the stability of the resulting phenoxy radical and preventing it from engaging in undesirable side reactions. This inherent stability is a desirable trait carried forward into the final product.

  • Electronic Tuning: The presence of a chloro group at the other ortho position and a methyl group at the para position electronically influences the aromatic ring. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. With the para position occupied by a methyl group and one ortho position blocked by the bulky tert-butyl group, the remaining ortho-chloro position becomes the primary site for electrophilic attack. This provides excellent regioselectivity in reactions like azo coupling.

  • Reactive Handle: The phenolic hydroxyl group itself serves as a key reactive site and is crucial for the radical-scavenging mechanism of the final antioxidant or the intramolecular hydrogen bonding that enhances the efficacy of UV absorbers.

This strategic combination of features makes 2-tert-Butyl-6-chloro-4-methylphenol an ideal precursor for complex molecules where stability, reactivity, and specific functionality are paramount. Its primary application lies in the synthesis of hydroxyphenylbenzotriazole UV absorbers, such as UV-326, which are vital for protecting materials from photodegradation.[1][2]

Core Application: Synthesis of a Benzotriazole UV Absorber Precursor

A critical application of substituted phenols is in the synthesis of benzotriazole UV absorbers. These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. The key to their function is an intramolecular hydrogen bond between the phenolic proton and the triazole ring, which facilitates this energy conversion.

The synthesis involves an azo coupling reaction , a cornerstone of industrial dye and pigment chemistry.[4] In this electrophilic aromatic substitution, a diazonium salt acts as the electrophile, attacking the activated phenol ring. The protocol outlined below is adapted from a highly efficient, environmentally conscious solid-phase reaction, demonstrating the synthesis of an azo-coupled intermediate, which is a direct precursor to a benzotriazole UV absorber.[1]

Reaction Causality and Mechanistic Insight
  • Diazotization: The process begins with the in-situ formation of a diazonium salt from an aromatic amine (e.g., 4-chloro-2-nitroaniline). Sodium nitrite in the presence of an acid (potassium bisulfate) generates nitrous acid, which then reacts with the amine to form the highly electrophilic diazonium ion. This step is performed at low temperatures to prevent the unstable diazonium salt from decomposing.

  • Electrophilic Aromatic Substitution (Azo Coupling): The electron-rich phenol, 2-tert-Butyl-6-chloro-4-methylphenol, acts as the nucleophile. The hydroxyl group strongly activates the ring, and despite the deactivating effect of the chlorine, the ortho position is sufficiently nucleophilic to attack the diazonium salt. The steric bulk of the tert-butyl group ensures the coupling occurs exclusively at the C6 position.

  • Intermediate to Final Product: The resulting azo compound is a stable intermediate. This intermediate can then be reductively cyclized to form the final benzotriazole product (e.g., UV-326).[1][5] This subsequent step typically involves reducing the nitro group to an amine, which then undergoes intramolecular condensation to form the triazole ring.

Detailed Experimental Protocols

The following protocol details the synthesis of the azo intermediate, 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol , a crucial precursor for benzotriazole UV absorbers. This procedure is adapted from a validated green chemistry approach, emphasizing solid-phase reaction to minimize solvent waste.[1]

Protocol 1: Solid-Phase Synthesis of Azo Intermediate

Objective: To synthesize the azo-coupled intermediate via a solvent-free reaction at room temperature.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)Mass (g)
2-tert-Butyl-6-chloro-4-methylphenol879-97-0198.6810.01.99
4-Chloro-2-nitroaniline89-63-4172.5710.01.73
Sodium Nitrite (NaNO₂)7632-00-069.0010.00.69
Potassium Bisulfate (KHSO₄)7646-93-7136.1710.01.36
Ethanol64-17-5--As needed
Deionized Water7732-18-5--As needed

Equipment:

  • Agate mortar and pestle

  • Beakers (100 mL, 250 mL)

  • Buchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • HPLC system for purity analysis

Procedure:

  • Reagent Preparation: Accurately weigh all solid reagents as specified in the table above. Ensure all reagents are dry.

  • Solid-Phase Reaction: Combine the 2-tert-Butyl-6-chloro-4-methylphenol, 4-chloro-2-nitroaniline, sodium nitrite, and potassium bisulfate in the agate mortar.

  • Grinding: Grind the mixture vigorously and thoroughly with the pestle for approximately 15-20 minutes at room temperature (20-25°C). The friction and intimate contact of the reactants facilitate the solid-state reaction. The mixture will likely change color, indicating product formation.

    • Expertise Note: This solvent-free method is not only environmentally friendly but also highly efficient, often leading to high yields by driving the reaction equilibrium forward as the product crystallizes.[1]

  • Initial Work-up: After grinding is complete, transfer the solid product to a 250 mL beaker. Add approximately 100 mL of hot deionized water and stir to dissolve any remaining inorganic salts (e.g., NaNO₂, KHSO₄, and byproducts).

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with two additional portions of hot water (50 mL each) to ensure complete removal of water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified purple crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.

  • Characterization: Determine the melting point and assess purity using HPLC. The expected yield is typically high (>90%) for this method.[1]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Phenolic compounds and aromatic amines can be toxic and irritants; handle with care.

  • Diazonium salts can be explosive when dry. While this solid-phase method is generally safe, avoid isolating the diazonium salt intermediate.

Workflow and Data Visualization

The experimental process can be streamlined into a clear workflow.

G start Start reagents 1. Combine Solid Reagents (Phenol, Aniline, NaNO₂, KHSO₄) start->reagents grind 2. Grind in Mortar (15-20 min at RT) reagents->grind Initiates Reaction wash 3. Wash with Hot Water grind->wash Remove Salts filter1 4. Isolate Crude Product (Vacuum Filtration) wash->filter1 recrystallize 5. Recrystallize from Ethanol filter1->recrystallize Purification filter2 6. Isolate Pure Product (Vacuum Filtration) recrystallize->filter2 analyze 7. Dry and Characterize (m.p., HPLC) filter2->analyze end End analyze->end

Conclusion

2-tert-Butyl-6-chloro-4-methylphenol stands out as a highly effective and versatile intermediate. Its pre-engineered structure allows for high regioselectivity in electrophilic substitution reactions, making it an ideal building block for complex functional molecules. The protocol detailed here for the synthesis of a benzotriazole precursor via an eco-friendly, solid-state azo coupling reaction showcases its utility. By understanding the interplay of steric and electronic effects within this molecule, researchers can confidently employ it to develop novel antioxidants, UV absorbers, and other high-value chemical entities.

References

  • PrepChem. Synthesis of 2-(2'-hydroxy-3'-t-butyl- 5'-methylphenyl)-5-chlorobenzotriazole. Available from: [Link]

  • Acta Crystallographica Section E. 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Available from: [Link]

  • ASCA GmbH. 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol-d3 (UV-326-d3). Available from: [Link]

  • PrepChem. Synthesis of 5-chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole. Available from: [Link]

  • Indian Academy of Sciences. Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Available from: [Link]

  • Tintoll. '2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole CAS No. 3896-11-5. Available from: [Link]

  • PubChem. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Available from: [Link]

  • ResearchGate. An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. Available from: [Link]

  • ResearchGate. 2,6-Di-tert-butyl-4-methylphenol (Dibunol, Ionol, Tonarol): a Classical Antioxidant (A Review). Available from: [Link]

  • Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Available from: [Link]

  • PrepChem. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Available from: [Link]

  • Organic Chemistry Portal. Azo Coupling. Available from: [Link]

  • Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Sigma-Aldrich China. 2,6-Di-tert-butyl-4-methylphenol for synthesis. Available from: [Link]

  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]

  • Google Patents. WO1984002336A1 - Antioxidant synthesis.
  • RSC Publishing. tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. Available from: [Link]

Sources

reaction mechanisms of 2-tert-Butyl-6-chloro-4-methylphenol with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Mechanisms & Protocols for 2-tert-Butyl-6-chloro-4-methylphenol with Amines

Executive Summary

This technical guide profiles the reactivity of 2-tert-Butyl-6-chloro-4-methylphenol (BCMP) with amine nucleophiles.[1] Unlike simple phenols, BCMP possesses a unique "tri-blocked" steric architecture: a bulky ortho-tert-butyl group, an ortho-chlorine atom, and a para-methyl group.

This specific substitution pattern dictates that standard electrophilic aromatic substitutions (e.g., Mannich reactions) are kinetically inhibited or regiochemically blocked.[1] Consequently, the reaction with amines proceeds primarily through three distinct, high-value pathways:

  • Metal-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig): Direct displacement of the ortho-chlorine.[1]

  • Oxidative Quinone Methide Formation: Functionalization of the para-methyl group via an oxidative intermediate.[1]

  • Benzoxazole Cyclization: A specific condensation with 2-aminophenols utilized in heterocyclic synthesis.[1][2]

Chemical Architecture & Reactivity Profile

The substrate presents a challenge for nucleophilic attack due to the electron-rich phenolic ring (deactivating for


) and steric shielding.[1]
Structural FeatureReactivity Implication
Phenolic -OH (

)
Primary site for deprotonation.[1] Formation of phenoxide significantly increases electron density, making the ring prone to oxidation but resistant to nucleophilic attack without catalysis.
2-tert-Butyl Group Provides immense steric bulk.[1] Prevents ortho-attack and inhibits intermolecular hydrogen bonding, increasing solubility in non-polar solvents.
6-Chlorine Atom A potential leaving group.[1] However, it is unreactive to simple amines under thermal conditions due to the electron-rich ring. Requires Pd/Cu catalysis to activate.[1]
4-Methyl Group Susceptible to oxidation.[1] Can form a reactive p-Quinone Methide intermediate, allowing for nucleophilic attack at the benzylic position.[1]

Detailed Reaction Mechanisms

Pathway A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Target: Synthesis of 2-amino-6-tert-butyl-4-methylphenols (Antioxidant Analogues)[1]

Direct displacement of the chlorine by an amine is thermodynamically favorable but kinetically trapped.[1] The use of a Palladium catalyst with a bulky phosphine ligand facilitates the oxidative addition into the sterically hindered C–Cl bond.

  • Mechanism:

    • Oxidative Addition:

      
       inserts into the C–Cl bond.[1]
      
    • Amine Coordination: The amine binds to the Pd center.[1]

    • Deprotonation: A strong base (

      
      ) removes the proton from the amine.[1]
      
    • Reductive Elimination: The C–N bond forms, regenerating

      
       and releasing the aminated phenol.[1]
      
Pathway B: Oxidative Coupling via Quinone Methide

Target: Benzylic Amination or Indophenol Formation[1]

In the presence of oxidants (e.g.,


, 

), the phenol is oxidized to a phenoxy radical, which disproportionates to a p-Quinone Methide .[1] This electrophilic intermediate is rapidly trapped by amines.[1]
  • Mechanism:

    • Oxidation:

      
       yields the quinone methide (double bond formed at the 4-methyl position).[1]
      
    • Conjugate Addition: The amine nucleophile attacks the exocyclic methylene carbon.[1]

    • Tautomerization: Rapid aromatization restores the phenolic ring, resulting in a benzylic amine derivative.

Pathway C: Benzoxazole Synthesis (Specific Application)

Target: Heterocyclic Library Generation[1]

When reacted with 2-aminophenol under oxidative or copper-catalyzed conditions, BCMP undergoes a cascade reaction involving C–N coupling followed by intramolecular C–O cyclization, eliminating HCl and


.

Pathway Visualization (DOT Diagram)

ReactionPathways Substrate 2-tert-Butyl-6-chloro- 4-methylphenol Pd_Cycle Pd(0) Catalytic Cycle (Buchwald-Hartwig) Substrate->Pd_Cycle + Primary Amine Pd(OAc)2, Ligand, Base Oxidation Oxidation (-2e-, -2H+) Substrate->Oxidation + Oxidant (Ag2O) + Amine Prod_Benzoxazole Benzoxazole Derivative Substrate->Prod_Benzoxazole + 2-Aminophenol CuI/Cs2CO3, Heat Prod_Amination 2-Amino-6-tert-butyl- 4-methylphenol Pd_Cycle->Prod_Amination C-Cl Displacement QM p-Quinone Methide Intermediate Oxidation->QM Prod_Benzylic Benzylic Amine (Side-chain functionalization) QM->Prod_Benzylic 1,6-Addition of Amine

Caption: Divergent synthetic pathways for 2-tert-butyl-6-chloro-4-methylphenol dependent on catalytic vs. oxidative conditions.[1][3]

Experimental Protocols

Protocol 1: Pd-Catalyzed Amination (C–Cl Displacement)

Best for: Creating sterically hindered aminophenol libraries.[1]

Reagents:

  • Substrate: 1.0 equiv (212.7 g/mol )[1]

  • Amine (e.g., Morpholine, Aniline): 1.2 equiv[1]

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    [1]
  • Ligand: DavePhos or XPhos (4 mol%) – Critical for hindered substrates.[1]

  • Base:

    
     (1.4 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Inert Atmosphere: Charge a flame-dried Schlenk tube with the phenol, base, and Pd/Ligand system. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Addition: Add anhydrous toluene and the amine via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. The solution will typically darken.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc and wash with water.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The product is sensitive to oxidation; store under inert gas.[1]

Protocol 2: Oxidative Benzylic Amination

Best for: Functionalizing the methyl group while retaining the chloro-phenol core.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 2.0 equiv (Excess drives the equilibrium)[1]

  • Oxidant: Silver Oxide (

    
    , 2.0 equiv) or 
    
    
    
    (aqueous biphasic)[1]
  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Procedure:

  • Dissolution: Dissolve the phenol in DCM (0.1 M concentration).

  • Oxidation: Add

    
     in one portion.[1] The suspension will turn dark (formation of radicals/quinone methide).[1]
    
  • Amine Addition: Immediately add the amine.[1] Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor by TLC. The starting phenol spot will disappear, replaced by a more polar amine spot.

  • Filtration: Filter off silver salts.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.[1]

Data Summary & Troubleshooting

ParameterPd-Catalyzed AminationOxidative Coupling
Primary Challenge Steric hindrance at C6 (Cl) and C2 (t-Bu).[1]Controlling oligomerization vs. amination.
Key Success Factor Use of bulky, electron-rich ligands (XPhos).[1]Rapid addition of amine to trap Quinone Methide.[1]
Typical Yield 65–85%50–70%
By-products De-chlorinated phenol (hydrodehalogenation).[1]Diphenoquinones (dimerization).[1]

Safety Note: BCMP is a phenol derivative; wear appropriate PPE.[1] Organotin and Palladium residues must be disposed of according to heavy metal waste protocols.[1]

References

  • Synthesis of Benzotriazoles (Tinuvin precursors): Reaction of hindered phenols with diazonium salts.[1]

    • Source:[1]

  • Oxidative Coupling of Hindered Phenols:Mechanisms of Quinone Methide form

    • Source:[1]

  • Benzoxazole Synthesis from Phenols: Copper-catalyzed cyclization protocols.[1][2]

    • Source:[1]

  • Reactivity of 2,6-Di-tert-butyl-4-methylphenol (BHT)

    • Source:[1]

Sources

Application Note: Stabilization of Reactive Monomers using 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization Inhibition Methods using 2-tert-Butyl-6-chloro-4-methylphenol Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the application, mechanism, and removal protocols for 2-tert-Butyl-6-chloro-4-methylphenol (CAS 13395-07-8) as a polymerization inhibitor. While structurally related to the ubiquitous Butylated Hydroxytoluene (BHT), this mono-hindered, chlorinated phenol offers unique physicochemical properties—specifically enhanced acidity and modified steric profile—that make it a strategic alternative for specific monomer systems used in drug delivery polymers and API synthesis.

Key Advantage: The electron-withdrawing chlorine substituent lowers the pKa of the phenolic hydroxyl group compared to alkylated analogs (e.g., BHT), facilitating more efficient removal via mild alkaline extraction (caustic wash) without requiring harsh conditions that might degrade sensitive monomers.

Mechanistic Insight: The Inhibition Cycle

Unlike retarders (which slow polymerization), 2-tert-Butyl-6-chloro-4-methylphenol acts as a true inhibitor by scavenging peroxyl radicals (


) and carbon-centered radicals.
Radical Scavenging Pathway

The inhibition relies on Hydrogen Atom Transfer (HAT) . The phenol donates a hydrogen atom to the propagating radical chain, terminating the polymer growth and forming a stable phenoxy radical.

  • Chain Termination:

    
    
    
  • Radical Stabilization: The resulting phenoxy radical (

    
    ) is stabilized by:
    
    • Steric Hindrance: The bulky tert-butyl group at the ortho position shields the oxygen radical.

    • Resonance: The unpaired electron delocalizes across the aromatic ring.

    • Inductive Effect: The chlorine atom at the 6-position modifies the electron density, fine-tuning the O-H Bond Dissociation Energy (BDE).

Visualization of Inhibition Logic

InhibitionMechanism Figure 1: Radical Scavenging Mechanism of Chlorinated Hindered Phenols Radical Propagating Radical (ROO• or R•) Transition H-Atom Transfer (HAT) Radical->Transition Inhibitor Inhibitor (2-tert-Butyl-6-chloro-4-methylphenol) Inhibitor->Transition DeadChain Terminated Chain (ROOH / RH) Transition->DeadChain Primary Inhibition StableRad Stable Phenoxy Radical (ArO•) Transition->StableRad Termination Non-Radical Products (Quinone Methides) StableRad->Termination Radical Coupling (R• + ArO•)

Experimental Protocols

Protocol A: Determination of Optimal Inhibitor Concentration

Objective: Establish the Minimum Effective Concentration (MEC) to prevent polymerization during storage (shelf-life) or processing.

Materials:

  • Monomer of interest (freshly distilled, inhibitor-free).

  • 2-tert-Butyl-6-chloro-4-methylphenol (Stock solution: 1% w/v in monomer).

  • Thermal initiator (e.g., AIBN) for accelerated testing.

  • Viscometer or DSC (Differential Scanning Calorimeter).

Workflow:

  • Preparation: Prepare monomer aliquots (20 mL) containing 0, 10, 25, 50, 100, and 200 ppm of the inhibitor.

  • Accelerated Aging:

    • Method A (Thermal): Place aliquots in a water bath at 50°C.

    • Method B (Initiator): Add 0.1% AIBN to simulate radical generation.

  • Monitoring: Measure viscosity every 30 minutes. The "Induction Period" is the time until a sharp rise in viscosity is observed.

  • Analysis: Plot Induction Period (min) vs. Concentration (ppm).

Data Interpretation:

Concentration (ppm) Induction Period (min) Status
0 (Control) < 5 Unstable
10 45 Insufficient
50 > 240 Optimal Range

| 100 | > 300 | Diminishing Returns |

Scientist's Note: For most acrylates and styrenics, 50-100 ppm is the standard starting point. The presence of Chlorine may slightly reduce radical trapping speed compared to BHT but increases stability against oxidative discoloration.

Protocol B: Inhibitor Removal (Alkaline Extraction)

Objective: Remove the inhibitor prior to polymerization to ensure consistent reaction kinetics. Rationale: The chlorine substituent increases the acidity of the phenol (lower pKa), allowing for removal using weaker bases or lower concentrations than required for BHT.

Reagents:

  • Washing Solution: 5% NaOH or 5% NaHCO₃ (aq).

  • Brine (Saturated NaCl).

  • Drying Agent: Anhydrous MgSO₄.

Step-by-Step Procedure:

  • Ratio Setup: In a separatory funnel, combine the inhibited monomer and Washing Solution at a 3:1 ratio (Monomer:Base) .

  • Extraction: Shake vigorously for 2 minutes. Vent frequently to release pressure.

  • Separation: Allow phases to settle (10-15 mins). The inhibitor (as a phenolate salt) will partition into the aqueous (bottom) layer.

    • Visual Check: The aqueous layer often turns yellow/orange due to the phenolate formation.

  • Drain: Discard the bottom aqueous layer.

  • Wash: Wash the organic layer once with distilled water, then once with Brine to remove residual base.

  • Drying: Collect the organic layer and stir with anhydrous MgSO₄ (5 g per 100 mL) for 30 minutes.

  • Filtration: Filter to obtain pure, inhibitor-free monomer.

RemovalProtocol Figure 2: Caustic Wash Workflow for Inhibitor Removal Step1 Inhibited Monomer + 5% NaOH (3:1) Step2 Liquid-Liquid Extraction (Formation of ArO- Na+) Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Aqueous Waste (Contains Inhibitor Salt) Step3->Step4 Bottom Layer Step5 Organic Phase (Monomer) Step3->Step5 Top Layer Step6 Brine Wash & Drying (MgSO4) Step5->Step6 Final Pure Monomer Ready for Polymerization Step6->Final

Protocol C: Quantification via HPLC

Objective: Validate inhibitor concentration or confirm removal.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [80:20 Isocratic].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 280 nm (characteristic of phenol ring).

  • Retention Time: Expect elution approx. 0.5 - 1.5 mins before BHT due to the polarity of the Chlorine atom.

Validation Criteria:

  • Linearity:

    
     over 10–200 ppm range.
    
  • Limit of Detection (LOD): < 5 ppm (Required to confirm successful removal).

Comparative Analysis: Why Choose This Inhibitor?

The following table contrasts 2-tert-Butyl-6-chloro-4-methylphenol with industry standards.

Feature2-tert-Butyl-6-chloro-4-methylphenolBHT (2,6-di-tert-butyl-4-methylphenol)MEHQ (Monomethyl ether of hydroquinone)
Structure Mono-hindered, ChlorinatedDi-hinderedNon-hindered
Inhibition Mode Anaerobic & AerobicAnaerobic & AerobicRequires Oxygen
Acidity (Removal) High (Easier to wash) Low (Hard to wash)Medium
Volatility MediumHighLow
Discoloration Low (Stable quinone methides)Medium (Can yellow)High (Upon oxidation)

Application Insight: Use 2-tert-Butyl-6-chloro-4-methylphenol when working with acid-sensitive monomers where prolonged exposure to strong caustic (required to remove BHT) causes hydrolysis. The chlorinated inhibitor can often be removed with weaker bases (Carbonate/Bicarbonate).

Safety & Handling

  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in amber glass under inert atmosphere (Nitrogen/Argon) to prevent pre-mature oxidation of the phenol.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 13395-07-8. Link

  • Mechanism of Hindered Phenols

    • Pospíšil, J. (2006). "Hindered Phenols: Modeling Inhibition Mechanism." Taylor & Francis. Link

  • General Polymerization Inhibition Protocols

    • Vinati Organics (2024). "Mechanism of Hindered Phenol Antioxidant."[2] Link

  • Synthesis & Reactivity Context

    • Zhao, P., et al. (2009). "2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol." Acta Crystallographica Section E. (Demonstrates reactivity and stability of the parent phenol). Link

Sources

Application Note: Solvent Selection for Reactions Involving 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural constraints and chemical behavior of 2-tert-Butyl-6-chloro-4-methylphenol (CAS 13395-07-8) , here is the detailed Application Note and Protocol.

Executive Summary

This guide provides a technical framework for solvent selection in the synthesis and derivatization of 2-tert-Butyl-6-chloro-4-methylphenol . This compound presents a unique "Steric-Electronic" challenge: the hydroxyl group is shielded by a bulky tert-butyl group at the C2 position and a chlorine atom at the C6 position. Successful transformation requires a solvent strategy that overcomes this steric barrier while accommodating the lipophilic nature of the substrate.

Key Applications:

  • Intermediate for UV absorbers (Benzotriazole class).[1]

  • Precursor for hindered phenolic antioxidants.

  • Ligand synthesis for organometallic catalysis.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is critical. The molecule is highly lipophilic due to the tert-butyl and methyl groups, yet possesses a polar, acidic hydroxyl moiety.

Table 1: Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubilityApplication Suitability
Hydrocarbons Hexane, Toluene, XyleneHigh Ideal for radical reactions, couplings, and transport.
Chlorinated DCM, Chloroform, DCEHigh Good for oxidations; avoid in radical mechanisms (chain transfer).
Polar Aprotic DMF, DMSO, NMP, DMAcModerate Critical for nucleophilic substitutions (O-alkylation).
Polar Protic Methanol, Ethanol, WaterLow Poor solubility; use only as co-solvents or in biphasic systems.
Ethereal THF, 1,4-Dioxane, MTBEHigh Excellent for Grignard/Lithiation and Pd-catalyzed couplings.

Core Logic: The Steric-Electronic Matrix

The selection of solvent is dictated by the specific reaction mechanism required to breach the steric wall of the tert-butyl group.

Decision Framework (DOT Diagram)

The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on the desired transformation.

SolventSelection Start Target Transformation NuSub Nucleophilic Substitution (O-Alkylation/Acylation) Start->NuSub Coupling Metal-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Oxidation Oxidation to Quinones/Dimers Start->Oxidation Steric Constraint: Steric Hindrance Need 'Naked' Anion NuSub->Steric Inert Constraint: Catalyst Stability High Temp Required Coupling->Inert Radical Constraint: e- Transfer Stabilize Radical Oxidation->Radical PolarAprotic Solvent: DMF, DMSO, NMP (Dissociates Ion Pairs) Steric->PolarAprotic Homogeneous Biphasic Solvent: DCM/Water + PTC (Phase Transfer) Steric->Biphasic Heterogeneous NonPolar Solvent: Toluene, Xylene (Inert, High BP) Inert->NonPolar Alcoholic Solvent: MeOH/Acetonitrile (Polarity Match) Radical->Alcoholic

Figure 1: Solvent Selection Decision Tree for 2-tert-Butyl-6-chloro-4-methylphenol transformations.

Experimental Protocols

Protocol A: High-Yield O-Alkylation (Etherification)

Objective: Overcome the steric hindrance of the 2-tert-butyl group to attach an alkyl chain to the phenolic oxygen. Mechanism: SN2 Nucleophilic Substitution. Critical Solvent Factor: Dielectric Constant & Cation Solvation.

  • Why: In non-polar solvents, the potassium phenoxide forms a tight ion pair (ArO-K+), making the oxygen inaccessible. Polar aprotic solvents (DMF/DMSO) solvate the K+ cation, leaving a "naked," highly reactive phenoxide anion.

Reagents:

  • Substrate: 2-tert-Butyl-6-chloro-4-methylphenol (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 10 mmol of the phenol in 20 mL of anhydrous DMF (0.5 M concentration).

  • Deprotonation:

    • Method A (Mild): Add K₂CO₃ (powdered) and heat to 60°C for 30 mins.

    • Method B (Strong): Cool to 0°C, add NaH portion-wise. Stir until H₂ evolution ceases.

    • Observation: The solution often turns yellow/orange due to phenoxide formation.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat to 80°C. Monitor via TLC (Hexane:EtOAc 9:1). The bulky tert-butyl group usually requires 4–12 hours for completion.

  • Workup (Crucial for DMF removal):

    • Pour reaction mixture into 100 mL ice-water.

    • Extract with Diethyl Ether or EtOAc (3 x 30 mL). Note: Avoid DCM if emulsions form.

    • Wash organic layer with LiCl (5% aq) to remove residual DMF.

    • Dry over MgSO₄ and concentrate.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Objective: Utilize the C6-Chlorine handle to couple with an amine or aryl boronic acid. Mechanism: Pd(0)/Pd(II) Catalytic Cycle. Critical Solvent Factor: Inertness & Boiling Point.

  • Why: The C-Cl bond is deactivated by the electron-rich phenol ring. High temperatures (>100°C) are often needed to force oxidative addition. Toluene or Xylene allows reflux at these temperatures without coordinating to the catalyst (unlike nitriles or amines).

Reagents:

  • Substrate: 2-tert-Butyl-6-chloro-4-methylphenol (protected as ether/ester if necessary)

  • Catalyst: Pd₂(dba)₃ / XPhos (Bulky ligand required)

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with the phenol (or its ether derivative), Pd catalyst (2-5 mol%), Ligand (4-10 mol%), and Base (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous Toluene (degassed) via syringe. Concentration: 0.2 M.

  • Reaction: Seal the tube and heat to 110°C (Toluene reflux) or 100°C (Dioxane).

  • Monitoring: Check for the disappearance of the aryl chloride.

  • Purification: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.[2]

Troubleshooting & Optimization

Issue: Reaction Stalls at 50% Conversion

  • Cause: Tight ion pairing or catalyst poisoning.

  • Solution (Alkylation): Add a crown ether (18-Crown-6) if using K₂CO₃ in Toluene. Switch to DMSO if using DMF.

  • Solution (Coupling): Switch solvent to 1,4-Dioxane or tert-Amyl Alcohol . These solvents can stabilize the transition state better than pure hydrocarbons in some bulky systems.

Issue: Emulsions during Workup

  • Cause: The lipophilic tert-butyl group acts like a surfactant when mixed with polar solvents.

  • Solution: Use Saturated Brine immediately. If persistent, add a small amount of Methanol to break the surface tension before separation.

References

  • Synthesis of Hindered Phenol Intermediates

    • Title: "The Chlorination of 2-t-Butyl-4-chloro-6-methylphenol"
    • Source: Australian Journal of Chemistry, 1992, 45(4), 721–730.
    • URL:[Link]

  • Solvent Effects in O-Alkylation

    • Title: "Phenolates - O-alkylation and C-alkyl
    • Source: PharmaXChange.info, 2011.
    • URL:[Link]

  • General Properties of 2-tert-Butyl-6-chloro-4-methylphenol

    • Title: "Compound Summary: 2-tert-Butyl-6-chloro-4-methylphenol (CAS 13395-07-8)"[3][4]

    • Source: ChemSrc D
    • URL:[Link]

  • Phase Transfer Catalysis for Hindered Phenols

    • Title: "Organic base catalyzed O-alkylation of phenols under solvent-free condition"
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Handling & Application Guide: 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-tert-Butyl-6-chloro-4-methylphenol (CAS: 1948-28-3 ) is a specialized alkyl-chlorophenol intermediate primarily utilized in the synthesis of high-performance benzotriazole UV absorbers (e.g., Tinuvin 326). Its unique steric hindrance, provided by the ortho-tert-butyl group, combined with the reactivity of the ortho-chloro substituent, makes it a critical scaffold for coupling reactions, particularly diazonium couplings.

This guide outlines the rigorous protocols required for the synthesis, handling, and storage of this compound. Due to the synergistic toxicity of phenolic and chlorinated moieties, this substance requires handling standards exceeding those of common alkylphenols.

Physicochemical Profile & Identification

PropertySpecification
IUPAC Name 2-tert-Butyl-6-chloro-4-methylphenol
Common Synonyms 6-tert-Butyl-2-chloro-p-cresol; 2-Chloro-6-tert-butyl-4-methylphenol
CAS Number 1948-28-3
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol
Physical State Crystalline Solid (White to off-white)
Solubility Soluble in methanol, toluene, chloroform; Insoluble in water
pKa (Predicted) ~9.5 (Acidity enhanced by Cl- electron withdrawal vs. parent cresol)

Risk Assessment & Safety Engineering

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Aquatic Toxicity (Acute/Chronic Category 1).

Critical Hazards
  • Phenolic Absorption: Like all phenols, this compound can be absorbed through the skin. The lipophilic tert-butyl group enhances dermal penetration, while the chloro- group increases potential systemic toxicity.

  • Corrosivity: While technically an irritant, prolonged contact can cause chemical burns and necrosis similar to chlorophenols.

  • Incompatibility: Highly reactive with acid chlorides, acid anhydrides, and oxidizing agents.

Engineering Controls
  • Ventilation: All operations involving heating or dust generation must be performed in a Class II Fume Hood.

  • Glove Selection: Standard latex is insufficient . Use Nitrile (minimum 0.11 mm, break-through >480 min) or Viton gloves. Double-gloving is recommended during synthesis.

  • Decontamination: An emergency shower and eye wash station must be within 10 seconds of the workstation.

Operational Protocol: Synthesis & Handling

Synthesis Workflow (Application Note)

The primary route to CAS 1948-28-3 is the selective chlorination of 2-tert-butyl-4-methylphenol. This reaction must be controlled to prevent over-chlorination or de-alkylation.

Reaction Scheme Visualization:

SynthesisWorkflow Start 2-tert-Butyl-4-methylphenol (CAS 2409-55-4) Process Controlled Chlorination (0-5°C, Solvent: CH2Cl2) Start->Process Dissolve Reagent Sulfuryl Chloride (SO2Cl2) or Cl2 Gas Reagent->Process Dropwise Addition Intermed Reaction Mixture (HCl Gas Evolution) Process->Intermed Stirring Product 2-tert-Butyl-6-chloro-4-methylphenol (CAS 1948-28-3) Intermed->Product Workup & Crystallization Downstream Benzotriazole UV Absorber (e.g., Tinuvin 326) Product->Downstream Diazonium Coupling

Caption: Selective chlorination pathway for the production of 2-tert-butyl-6-chloro-4-methylphenol.

Step-by-Step Handling Protocol
  • Preparation: Ensure all glassware is dry. Moisture can hydrolyze chlorinating agents (like

    
    ) leading to dangerous pressure buildup.
    
  • Weighing: Weigh the solid in a closed vessel or weigh-boat inside the fume hood. Avoid static discharge which can disperse fine phenolic dust.

  • Solubilization: Dissolve the compound in non-polar or polar aprotic solvents (DCM, Toluene) depending on the subsequent reaction.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.[1] The chloro-derivative will typically have a higher retention factor (Rf) than the non-chlorinated precursor due to lower polarity.

Storage & Stability Management

Degradation Pathways
  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation to quinones (turning the white solid yellow/brown) upon exposure to air.

  • Hygroscopicity: Trace moisture can facilitate degradation.

Storage Protocol
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if storing for >1 week.

  • Temperature: Refrigerate at 2–8°C.

  • Shelf Life: 24 months if seal is unbroken and stored under inert gas.

Emergency Response & Waste Management

First Aid (Phenol-Specific)
  • Skin Contact: DO NOT use water alone. Water can increase the absorption area.

    • Immediately wipe off excess solid.

    • Wash with Polyethylene Glycol (PEG 300 or 400) or a mixture of PEG and methylated spirits.

    • Rinse with massive amounts of water only after PEG treatment.

  • Eye Contact: Irrigate with saline/water for 15 minutes. Consult an ophthalmologist immediately.

Waste Disposal[3]
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with non-halogenated solvents. Segregate from strong oxidizers.

  • Destruction: High-temperature incineration equipped with scrubbers for HCl/Cl2 removal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17088, 2-tert-Butyl-4-methylphenol (Parent Compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-tert-butyl-p-cresol. Retrieved from [Link](Note: General alkylphenol safety data applied).

  • United States Patent Office.Process for the preparation of benzotriazole UV absorbers.

Sources

Application Note: Derivatization Strategies for 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-tert-Butyl-6-chloro-4-methylphenol presents a specific analytical challenge due to its structural "ortho-effect." The hydroxyl (-OH) group at position 1 is flanked by a bulky tert-butyl group at position 2 and a chlorine atom at position 6.

  • The Challenge: These ortho-substituents create significant steric hindrance, shielding the hydroxyl group from standard derivatization reagents. Mild protocols effective for simple phenols (e.g., phenol, p-cresol) will likely result in incomplete derivatization, poor reproducibility, and non-linear calibration curves for this analyte.

  • The Solution: This guide details "forcing conditions" using catalyzed silylation and fluorinated acylation. These methods overcome the steric barrier to ensure quantitative conversion for GC-MS and GC-ECD analysis.

Chemical Structure Analysis
PositionSubstituentEffect on Derivatization
1 -OH (Hydroxyl) Target Site. Nucleophilic center.
2 -C(CH₃)₃ (tert-Butyl) Major Hindrance. Blocks approach of bulky reagents.
4 -CH₃ (Methyl) Minimal effect (electronic donation slightly increases nucleophilicity).
6 -Cl (Chloro) Minor Hindrance & Electronic Effect. Withdraws electrons, making the -OH slightly more acidic but less nucleophilic.

Protocol A: Catalyzed Silylation (GC-MS Gold Standard)

Silylation replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and thermal stability.[1][2] For this hindered molecule, standard BSTFA alone is insufficient. We must use a catalyst (TMCS) and a base (Pyridine) to drive the reaction to completion.

Reagents & Materials[1][2][4][6][7][9][10][11][12][13][14]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 10% TMCS (Trimethylchlorosilane).

    • Note: The 10% TMCS acts as a potent catalyst, essential for the tert-butyl hindrance.

  • Solvent/Catalyst: Anhydrous Pyridine (Purity >99.8%, stored over KOH or molecular sieves).

  • Internal Standard: Phenanthrene-d10 or 2,4-Dibromophenol (if using ECD).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1–5 mg of the sample (or dry extract) in 100 µL of anhydrous Pyridine in a 2 mL GC crimp-top vial.

    • Why Pyridine? It acts as a solvent, an acid scavenger (neutralizing HCl formed from TMCS), and a nucleophilic catalyst.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 10% TMCS .

    • Critical: Ensure the molar ratio of reagent to active hydrogen is at least 50:1 to drive equilibrium.

  • Reaction (Forcing Conditions):

    • Cap the vial tightly with a PTFE-lined cap.

    • Vortex for 10 seconds.

    • Incubate at 70°C for 45 minutes .

    • Causality: Heat provides the kinetic energy to overcome the steric barrier of the tert-butyl group. Room temperature reaction will fail.

  • Analysis:

    • Cool to room temperature.[3]

    • Inject 1 µL directly into the GC-MS (Split ratio 10:1 to 50:1).

    • Note: If the detector is sensitive to pyridine, evaporate to dryness under Nitrogen and reconstitute in Hexane.

Mechanism of Action

The pyridine forms an intermediate N-trimethylsilylpyridinium complex, which is a more potent silyl donor than BSTFA alone, allowing it to penetrate the steric shield of the tert-butyl group.

Protocol B: Fluorinated Acylation (High Sensitivity GC-ECD)

If analyzing trace levels (ppb/ppt) in environmental samples, Acylation with Heptafluorobutyric Anhydride (HFBA) is superior. It adds 7 fluorine atoms, drastically increasing the electron capture cross-section for ECD detection.

Reagents & Materials[1][2][4][6][7][9][11][12][14]
  • Reagent: HFBA (Heptafluorobutyric anhydride).

  • Base: Trimethylamine (TMA) or Triethylamine (TEA).

  • Solvent: Isooctane or Hexane (HPLC Grade).

  • Quenching Agent: 5% Sodium Bicarbonate (NaHCO₃) solution.

Step-by-Step Protocol
  • Dissolution:

    • Dissolve the dry residue in 500 µL of Hexane.

    • Add 50 µL of 0.1 M Triethylamine in Hexane.

  • Acylation:

    • Add 50 µL of HFBA .

    • Cap and heat at 60°C for 30 minutes .

    • Why: The base (TEA) pulls the proton from the phenol, creating a phenoxide ion which is more nucleophilic, helping it attack the bulky anhydride despite the steric hindrance.

  • Cleanup (Critical Step):

    • Cool the sample.[4][5]

    • Add 1 mL of 5% NaHCO₃ and shake vigorously for 1 minute.

    • Why: This destroys excess anhydride (which forms acid) and neutralizes the acid byproducts. Injecting unquenched anhydride will destroy the GC column phase.

  • Extraction:

    • Allow phases to separate.

    • Transfer the top organic layer (Hexane) to a new vial containing anhydrous Na₂SO₄ (to remove water).

    • Inject the dry organic layer.

Analytical Logic & Decision Matrix

The choice of method depends strictly on the detector and the detection limit required.

DerivatizationLogic Start Analyte: 2-tert-Butyl-6-chloro-4-methylphenol Detector Select Detector Start->Detector MS Mass Spectrometry (GC-MS) Detector->MS General ID / Quant ECD Electron Capture (GC-ECD) Detector->ECD Trace Analysis (<10 ppb) Silylation PROTOCOL A: Silylation (BSTFA + 10% TMCS) MS->Silylation Preferred Acylation PROTOCOL B: Acylation (HFBA + Base) ECD->Acylation Required ResultMS Outcome: TMS-Ether + Volatility + Characteristic Mass Ions Silylation->ResultMS ResultECD Outcome: Heptafluorobutyryl Ester + Extreme Sensitivity (Femtogram) + Electrophilic Tag Acylation->ResultECD

Caption: Decision tree for selecting the optimal derivatization pathway based on analytical instrumentation.

Troubleshooting & Validation

To ensure the method is working, you must validate the "forcing conditions."

ProblemSymptomRoot CauseCorrective Action
Incomplete Reaction Presence of underivatized phenol peak (tailing) and small derivative peak.Steric hindrance of t-butyl group not overcome.[6]Increase temp to 80°C; Increase TMCS concentration to 15%.
Moisture Contamination Appearance of disiloxane peaks (m/z 147) or hydrolysis of derivative.Wet pyridine or wet sample.Use fresh ampoules of BSTFA; dry sample under N₂ longer; store pyridine over KOH.
Column Degradation Broadening peaks, rising baseline.Acid buildup from Acylation or Silylation reagents.Silylation: Inject only volatile mix. Acylation: Ensure NaHCO₃ wash is thorough to remove acid.
Reaction Pathway Visualization

The following diagram illustrates the specific steric challenge and the catalyzed solution.

ReactionPathway Phenol 2-tert-Butyl-6-chloro-4-methylphenol (Sterically Hindered -OH) Transition Transition State: Pyridine-Silyl Complex Attacks -OH Phenol->Transition Heat (70°C) Reagent BSTFA + TMCS (Catalyst) + Pyridine Reagent->Transition Product TMS-Ether Derivative (Volatile, Stable) Transition->Product Byproduct Byproducts: TMS-Amide + HCl (Scavenged) Transition->Byproduct

Caption: Mechanistic workflow showing the overcoming of steric hindrance via catalyzed silylation.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography: A Guide to Reagents and Methodologies. Retrieved from [Link]

  • Gelest, Inc. (2021). Silicon-Based Blocking Agents: Silylation of Hindered Phenols. Gelest Technical Library. Retrieved from [Link]

  • Little, J. L. (1999). Derivatization of hindered phenols for gas chromatography-mass spectrometry. Journal of Chromatography A. (Contextual citation on general hindered phenol protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-TB-CL-CRESOL-001

Executive Summary

The synthesis of 2-tert-butyl-6-chloro-4-methylphenol (an intermediate often used in UV stabilizers and antioxidants) presents a classic "blocking group" challenge. The target molecule requires precise regioselectivity on the phenolic ring.

The "Golden Route" established in industrial and pilot-scale applications follows a two-step sequence starting from


-cresol (4-methylphenol) :
  • Regioselective Alkylation: Installing a tert-butyl group at the ortho position.[1]

  • Electrophilic Chlorination: Installing a chlorine atom at the remaining ortho position.

This guide addresses the two primary failure modes: Over-alkylation (formation of BHT) and De-alkylation (loss of the tert-butyl group during chlorination).

Module 1: The Alkylation Step (Friedel-Crafts)

The Objective

Synthesize 2-tert-butyl-4-methylphenol (Mono-TB) while minimizing 2,6-di-tert-butyl-4-methylphenol (Di-TB / BHT).

The Protocol (Recommended)
  • Substrate:

    
    -Cresol (1.0 eq)
    
  • Reagent: Isobutylene gas (preferred for atom economy) or Methyl tert-butyl ether (MTBE) / tert-Butanol (

    
    -BuOH).
    
  • Catalyst: Methanesulfonic acid (MSA) or Sulfuric Acid (

    
    ).
    
  • Solvent: Neat (solvent-free) or Dichloromethane (DCM) if temperature control is difficult.

Step-by-Step Workflow:

  • Setup: Charge reaction vessel with

    
    -cresol and catalyst (1-2 mol%). Heat to 60–70°C .
    
  • Addition: Slowly sparge Isobutylene gas or add

    
    -BuOH dropwise.
    
    • Critical Control: Maintain a strict 1:1 molar ratio of alkylating agent to phenol.

  • Monitoring: Monitor by GC/TLC. Stop reaction when

    
    -cresol is <5%.
    
  • Quench: Neutralize acid catalyst with Sodium Bicarbonate (

    
    ) wash immediately. Acid residues promote disproportionation (scrambling of t-butyl groups).
    
Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
High levels of BHT (Di-TB) Excess alkylating agentStop addition at 0.95 eq. The final 5% conversion is not worth the purification cost of removing BHT.
High levels of BHT Temperature too highLower temp to <60°C. Higher temps favor thermodynamic equilibrium, which drives towards the di-substituted product.
Reaction stalls Catalyst poisoningEnsure

-cresol is dry. Water kills the carbocation intermediate (

-butyl cation).
Product solidifies High purity Mono-TBThis is good. Mono-TB has a melting point ~50-52°C. Keep lines heated or use solvent.

Module 2: The Chlorination Step

The Objective

Synthesize 2-tert-butyl-6-chloro-4-methylphenol without triggering retro-Friedel-Crafts (loss of


-butyl).
The Protocol (Recommended)
  • Substrate: 2-tert-butyl-4-methylphenol (Mono-TB).

  • Reagent: Sulfuryl Chloride (

    
    ).[2][3][4] Avoid 
    
    
    
    gas to prevent over-chlorination.
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Temperature: 0°C to 10°C (Strict control required).

Step-by-Step Workflow:

  • Dissolution: Dissolve Mono-TB in dry DCM. Cool to 0°C.

  • Addition: Add

    
     (1.05 eq) dropwise over 60 minutes.
    
    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting/scrubbing.
  • Aging: Allow to stir at 5–10°C for 2 hours. Do not reflux.

  • Workup: Wash with water, then dilute

    
    . Dry organic layer over 
    
    
    
    and evaporate.
Troubleshooting Guide: Chlorination
SymptomProbable CauseCorrective Action
Loss of t-Butyl group (De-alkylation) Acidic hydrolysisThe HCl byproduct is catalyzing the removal of the t-butyl group. Purge the reaction with

to remove HCl as it forms.
Formation of di-chloro species Excess ReagentReduce

to 1.0 eq. The t-butyl group activates the ring, making it very reactive.
Unreacted starting material Temperature too lowIf at 0°C for 4 hours with no progress, raise to 20°C. Do not exceed 25°C.

Visualizing the Pathway & Logic

Figure 1: Synthesis Logic Flow

This diagram illustrates the critical decision points where yield is typically lost.

SynthesisPath Start p-Cresol Step1 Step 1: Alkylation (Isobutylene/H+) Start->Step1 Inter Intermediate: 2-t-Butyl-4-methylphenol Step1->Inter 1.0 eq, 60°C (Kinetic Control) Side1 Side Product: BHT (Di-t-butyl) Step1->Side1 >1.0 eq or High T (Thermodynamic Sink) Step2 Step 2: Chlorination (SO2Cl2, 0°C) Inter->Step2 Final Target: 2-t-Butyl-6-chloro-4-methylphenol Step2->Final Successful Substitution Side2 Failure: De-alkylation (Loss of t-Bu) Step2->Side2 Acid Buildup (HCl trapped)

Caption: Figure 1. Reaction pathway highlighting critical divergence points for side-product formation.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when your isolated yield is below 70%.

Troubleshooting Start Yield < 70%? CheckStep Which Step? Start->CheckStep Alkylation Alkylation CheckStep->Alkylation Chlorination Chlorination CheckStep->Chlorination CheckBHT Is BHT > 10%? Alkylation->CheckBHT ReduceEq Action: Reduce Alkylating Agent to 0.95 eq CheckBHT->ReduceEq Yes CheckSM High Unreacted Cresol? CheckBHT->CheckSM No CheckWater Action: Dry Starting Material (Water poisons catalyst) CheckSM->CheckWater Yes CheckDealk Is t-Butyl missing? Chlorination->CheckDealk PurgeHCl Action: Increase N2 Purge Lower Temp CheckDealk->PurgeHCl Yes CheckDiCl Is Di-Chloro present? CheckDealk->CheckDiCl No SlowAdd Action: Slower Addition of SO2Cl2 CheckDiCl->SlowAdd Yes

Caption: Figure 2. Diagnostic logic for identifying root causes of low yield.

Frequently Asked Questions (FAQs)

Q: Can I use chlorine gas (


) instead of sulfuryl chloride (

)?
A: Technically yes, but it is not recommended for high-yield synthesis of this specific target.

is much more aggressive and difficult to meter precisely on a lab scale. It often leads to over-chlorination (di-chloro species) or oxidation of the phenolic hydroxyl group to quinones.

allows for stoichiometric precision [1].

Q: Why does my reaction turn dark black during chlorination? A: This indicates oxidation of the phenol ring, likely forming quinones. This happens if the temperature is too high (>25°C) or if the addition of the chlorinating agent is too fast, creating local hot spots. Ensure vigorous stirring and slow addition at 0°C.

Q: How do I separate the Mono-t-butyl intermediate from BHT? A: Fractional distillation is the most effective method.

  • 2-tert-butyl-p-cresol (Target): bp ~224°C (atm).

  • 2,6-di-tert-butyl-p-cresol (BHT): bp ~265°C (atm). A vacuum distillation is preferred to prevent thermal degradation (transbutylation) during purification [2].

Q: Can I reverse the order (Chlorinate then Alkylate)? A: No. If you chlorinate


-cresol first, you get 2-chloro-4-methylphenol. Attempting to Friedel-Crafts alkylate this molecule is difficult because the Chlorine atom deactivates the ring, making it sluggish to electrophilic attack. Furthermore, the bulky tert-butyl group will struggle to enter the position between the OH and the Cl due to steric hindrance. The "Alkylation First" route uses the tert-butyl group to protect one side, forcing the chlorine to the correct position naturally.

References

  • Regioselective Chlorination using Sulfuryl Chloride

    • Smith, K., et al. "Para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride."[2] Cardiff University / ORCA.

  • Alkylation of p-Cresol (Selectivity Studies)

    • El-Hiti, G. A., et al. "An Efficient and Highly Selective Ortho-tert-Butylation of p-Cresol." ResearchGate.[1]

  • General Synthesis of Hindered Phenols (Patent Literature)

    • US Patent 4,431,846: "Reduction of o-ethylphenol in m,p-cresol by preferential t-butylation.
  • Chlorination Side Reactions

    • Tai, C., et al. "Dechlorination and destruction of 2,4,6-trichlorophenol..."[5] Chemosphere/PubMed (Context on stability and degradation).[6]

Sources

overcoming steric hindrance in 2-tert-Butyl-6-chloro-4-methylphenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Steric Hindrance in 2-tert-Butyl-6-chloro-4-methylphenol Status: Open Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering low yields or no reactivity with 2-tert-butyl-6-chloro-4-methylphenol (referred to hereafter as Target Phenol ).

The Root Cause: The hydroxyl (-OH) group is "pincered" between a bulky tert-butyl group at the 2-position and a chlorine atom at the 6-position. This creates a cone angle restriction that physically blocks the trajectory of standard electrophiles (like alkyl halides or acyl chlorides) from attacking the oxygen nucleophile. Furthermore, the 6-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the phenoxide oxygen compared to a standard alkyl-phenol.

This guide details three "Patches" to bypass this steric wall: The Cesium Effect (Alkylation) , The Buchwald Protocol (Arylation) , and Nucleophilic Catalysis (Acylation) .

Decision Matrix: Choose Your Workflow

Reactivity_Workflow Start Goal: Functionalize -OH Group Q1 Target Product? Start->Q1 Ether Alkyl Ether (R-O-Ar) Q1->Ether ArylEther Diaryl Ether (Ar-O-Ar) Q1->ArylEther Ester Ester (R-CO-O-Ar) Q1->Ester Q2_Ether Electrophile Type? Ether->Q2_Ether Sol3 PATCH 2: Buchwald-Hartwig (Pd-G3 / Bulky Phosphine) ArylEther->Sol3 Sol4 PATCH 3: Steglich/Yamaguchi (DMAP Catalysis) Ester->Sol4 Simple Primary Alkyl Halide Q2_Ether->Simple Standard Complex Secondary/Bulky Alcohol Q2_Ether->Complex Difficult Sol1 PATCH 1: Cesium Effect (Cs2CO3 / MeCN) Simple->Sol1 Sol2 PATCH 1B: Sonicated Mitsunobu (High Conc.) Complex->Sol2

Figure 1: Strategic decision tree for selecting the correct functionalization protocol based on steric constraints.

PATCH 1: Overcoming the Wall via The "Cesium Effect" (O-Alkylation)

The Issue: Standard Williamson ether synthesis (using


 or 

) fails because the sodium/potassium cations form tight ion pairs with the phenoxide. The steric bulk of the tert-butyl group prevents the electrophile from approaching this tight cluster.

The Fix: Use Cesium Carbonate (


) .[1][2][3] The large ionic radius of Cesium (

) creates a "loose" ion pair. This leaves the phenoxide oxygen "naked" and highly reactive, allowing it to snap out and attack the alkyl halide despite the steric crowding.
Protocol: Cesium-Promoted Alkylation

Applicable for: Methylation, Benzylation, Allylation.

ReagentEquivalentsRole
Target Phenol 1.0 equivSubstrate
Alkyl Halide 1.2 - 1.5 equivElectrophile (R-X)

1.5 - 2.0 equivBase (Promotes naked anion)
Acetonitrile (MeCN) Solvent (0.2 M)Polar Aprotic (Critical)
TBAI 0.1 equivPhase Transfer Catalyst (Optional)

Step-by-Step:

  • Dissolution: Dissolve Target Phenol in anhydrous MeCN.

  • Activation: Add

    
    .[2] Stir at room temperature for 30 minutes. Note: The solution may turn slight yellow as the phenoxide forms.
    
  • Addition: Add the Alkyl Halide dropwise.[4]

  • Reaction: Heat to reflux (80°C) .

    • Diagnostic: If using simple halides (MeI, BnBr), reaction should complete in 2-4 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, add TBAI (Tetrabutylammonium iodide) . The Iodide acts as a better leaving group (Finkelstein in situ), and the ammonium cation further loosens the ion pair.

Why this works: The "Cesium Effect" is well-documented for 2,6-disubstituted phenols, increasing yields from ~10% (with


) to >90% by minimizing cation-anion interaction energy [1].

PATCH 2: Cross-Coupling with Aryl Halides (Buchwald-Hartwig)

The Issue: You cannot use


 (nucleophilic aromatic substitution) because the Target Phenol is too sterically hindered to attack a standard aryl fluoride/chloride, and it lacks the necessary nucleophilicity.

The Fix: Palladium-catalyzed C-O coupling. However, standard ligands (like


 or BINAP) are often too small or form inactive dimers. You must use bulky, electron-rich phosphine ligands  that facilitate the reductive elimination step, which is the rate-determining step for crowded ethers.
Protocol: Pd-Catalyzed Diaryl Ether Synthesis
ComponentRecommendation
Catalyst Source

or

Ligand RockPhos or tBuXPhos
Base

(ground, anhydrous)
Solvent Toluene or Dioxane (100°C)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add

    
     (2 mol%) and RockPhos  (4 mol%). RockPhos is specifically designed for sterically hindered substrates [2].
    
  • Substrate Addition: Add Target Phenol (1.0 equiv), Aryl Halide (1.0 equiv), and

    
     (2.0 equiv).
    
  • Heating: Stir at 100°C for 12-18 hours.

    • Critical Check: Ensure the reaction mixture is vigorously stirred. The base is insoluble; surface area contact is vital.

PATCH 3: Forcing Esterification (The Steglich Modification)

The Issue: Acetylation using Acetic Anhydride/Pyridine is often too slow. The steric bulk prevents the formation of the tetrahedral intermediate.

The Fix: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[5] DMAP attacks the anhydride first to form an N-acylpyridinium ion . This intermediate is:

  • Positively charged (highly electrophilic).

  • Planar (less steric demand than the anhydride).

  • Projected away from the bulk, allowing the hindered phenol to attack.

Protocol: Steglich Esterification
ReagentEquivalents
Target Phenol 1.0 equiv
Carboxylic Acid 1.1 equiv
DCC or EDC 1.1 equiv (Coupling Agent)
DMAP 0.1 - 0.3 equiv (Catalyst)
DCM Solvent (Dry)

Mechanism Visualization:

Steglich_Mechanism Step1 DCC activates Carboxylic Acid Step2 DMAP attacks Activated Acid Step1->Step2 Step3 Formation of N-Acylpyridinium Ion (Super Electrophile) Step2->Step3 Fast Step4 Target Phenol attacks N-Acylpyridinium Step3->Step4 Steric barrier lowered

Figure 2: DMAP acts as an acyl-transfer shuttle, bypassing the direct steric block.

Troubleshooting: If the reaction is still slow, switch to the Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride). The mixed anhydride formed is extremely reactive and specific for hindered alcohols [3].

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned dark green/black. Did it work? A: Likely not. Phenols with 2,4,6-substitution patterns are prone to oxidation into quinone methides or coupled diphenoquinones when exposed to air under basic conditions.

  • Fix: Degas all solvents with Argon bubbling for 15 minutes before adding the base. Ensure the reaction is strictly anaerobic.

Q: Can I use the Mitsunobu reaction? A: Standard Mitsunobu (DEAD/


) often stalls with this phenol.
  • Fix: Use Sonication .[4][6] Research shows that sonicating Mitsunobu reactions at high concentration (1.0 - 3.0 M) can drive the coupling of sterically hindered phenols that fail under magnetic stirring [4].

Q: The product is oiling out and hard to purify. A: The tert-butyl group makes the molecule very lipophilic.

  • Fix: Use Hexane/Toluene mixtures for chromatography. Avoid DCM/MeOH as the product will move with the solvent front.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1] Facile synthesis of alkyl phenyl ethers using cesium carbonate.[1][2][7] Synthetic Communications, 25(9), 1367-1370.

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[8] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.

  • Lepore, S. D., & He, Y. (2003).[6] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[4][9] The Journal of Organic Chemistry, 68(21), 8261-8263.

Sources

resolving solubility issues with 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-tert-Butyl-6-chloro-4-methylphenol

Welcome to the technical support guide for 2-tert-Butyl-6-chloro-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile

Q1: Why am I experiencing difficulty dissolving 2-tert-Butyl-6-chloro-4-methylphenol in aqueous solutions?

A1: The solubility challenges with this compound stem directly from its molecular structure. It is a lipophilic (fat-soluble) organic compound. Key structural features contributing to its poor water solubility include:

  • Aromatic Ring and Alkyl Groups: The benzene ring, the tert-butyl group, and the methyl group are all nonpolar, making the molecule inherently hydrophobic.

  • Chloro Substituent: The presence of a chlorine atom further increases the compound's lipophilicity.

  • Phenolic Hydroxyl Group: While the hydroxyl (-OH) group can form hydrogen bonds with water, its contribution is overshadowed by the larger, nonpolar regions of the molecule.

The estimated octanol-water partition coefficient (logP) for similar phenolic compounds is high, indicating a strong preference for nonpolar environments over aqueous ones. For instance, the related compound 2-tert-Butyl-4-chloro-5-methylphenol has a LogKow (logP) of 4.08, confirming its hydrophobic nature.[1]

Q2: What are the general solubility characteristics of this compound in common lab solvents?

A2: 2-tert-Butyl-6-chloro-4-methylphenol is generally insoluble in water but shows good solubility in various organic solvents.[2] Based on data for structurally similar compounds like butylated hydroxytoluene (BHT), you can expect the following:[3]

  • High Solubility: Methanol, ethanol, isopropanol, acetone, toluene, methyl ethyl ketone.[2]

  • Insoluble: Water.[2]

A systematic solvent screening is always the recommended first step to identify the optimal solvent for your specific application and desired concentration.

Q3: How does pH influence the solubility of this phenolic compound?

A3: The solubility of phenolic compounds is highly dependent on pH.[4] The hydroxyl group on the phenol is weakly acidic and can be deprotonated to form a more soluble phenolate salt.

  • Below the pKa: The compound exists predominantly in its neutral, protonated form, which is poorly soluble in water.

  • Above the pKa: The compound is deprotonated, forming a negatively charged phenolate ion. This ionic form is significantly more water-soluble.[4]

The apparent acidic pKa for the related 2-tert-Butyl-4-chloro-5-methylphenol is approximately 10.5.[1] Therefore, increasing the pH of the aqueous medium to above 10.5 should substantially increase its solubility.[5] However, it is crucial to consider the stability of the compound and other components in your experiment at such alkaline pH.

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Strategies

If you are facing solubility issues, follow this systematic troubleshooting workflow.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption="Solubility Troubleshooting Flowchart"

Strategy 1: Organic Solvent Selection

For applications where an aqueous system is not required, using an appropriate organic solvent is the most direct approach.

Experimental Protocol: Organic Solvent Screening

  • Preparation: Dispense 1 mL of several candidate organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone) into separate, labeled glass vials.

  • Initial Addition: Add a pre-weighed amount (e.g., 1-5 mg) of 2-tert-Butyl-6-chloro-4-methylphenol to each vial.

  • Mixing: Vortex each vial vigorously for 30-60 seconds. Gentle warming (to 30-40°C) or sonication can be applied to expedite dissolution, but be cautious of compound stability at elevated temperatures.[6]

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, incrementally add more solute until saturation is reached to determine the approximate solubility limit.

  • Selection: Choose the solvent that dissolves the required amount of compound most effectively and is compatible with your downstream application.

Strategy 2: pH Adjustment for Aqueous Solutions

If your experiment must be conducted in an aqueous buffer, modifying the pH is a powerful technique.[]

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#4285F4"];

} caption="Effect of pH on Phenol Ionization and Solubility"

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a Slurry: Suspend the desired mass of 2-tert-Butyl-6-chloro-4-methylphenol in your aqueous buffer (e.g., PBS, TRIS). The compound will not dissolve at this stage.

  • Titrate with Base: While stirring, add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise.

  • Monitor pH and Clarity: Continuously monitor the pH of the solution. As the pH increases and approaches the compound's pKa (~10.5), you should observe the solid beginning to dissolve. Continue adding base until the solution becomes clear.

  • Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 1 M HCl). Caution: The compound may precipitate if the final pH is too low. This method is most effective when the final working pH is near or above the pKa.

Strategy 3: Utilizing Co-Solvents

A co-solvent system can be used to dissolve the compound before diluting it into your final aqueous medium.[8] This is a common and highly effective strategy. Co-solvents work by reducing the polarity of the aqueous solution, making it more hospitable to hydrophobic compounds.[]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycols (PEGs)

  • Propylene Glycol

Experimental Protocol: Preparing a Concentrated Stock in a Co-Solvent

  • Select a Co-solvent: Choose a biocompatible co-solvent that is miscible with water, such as DMSO or ethanol.[9][10]

  • Prepare High-Concentration Stock: Dissolve a high concentration of 2-tert-Butyl-6-chloro-4-methylphenol in the chosen co-solvent. For example, prepare a 100 mM stock in 100% DMSO.

  • Dilute into Aqueous Medium: Add the concentrated stock solution dropwise to your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Check Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your experiment is low enough (typically <1% v/v) to not interfere with your biological system.

ParameterStrategy 1: Organic SolventStrategy 2: pH AdjustmentStrategy 3: Co-Solvent System
Primary Use Case Non-aqueous experimentsAqueous buffersAqueous buffers
Mechanism Direct dissolution in a nonpolar mediumConversion to a soluble ionic saltReduction of solvent polarity
Key Advantage Simple and directAvoids organic solvents in final solutionHigh stock concentrations are possible
Key Limitation Not suitable for most biological assaysPotential for compound instability or precipitationFinal co-solvent concentration must be controlled

Part 3: Advanced Strategies and Considerations

For particularly challenging applications, more advanced formulation techniques may be necessary. These often involve creating a more stable and bioavailable form of the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[12]

  • Nanosizing and Nanoparticle Formation: Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area-to-volume ratio, which can lead to improved solubility and dissolution rates.[13]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, carrying the dissolved compound with them.[12]

These advanced methods typically require specialized equipment and formulation expertise but offer powerful solutions for overcoming significant solubility hurdles in drug development.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. 8

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC.

  • Improving water solubility of polyphenols by adding amino acids - EurekAlert!.

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications.

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate.

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.

  • Effect of pH on the solubility of phenolic compounds - ResearchGate.

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed.

  • 2-tert-Butyl-4-chloro-5-methylphenol Properties.

  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf - Chula Digital Collections.

  • Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility - PMC.

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular - SciSpace.

  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite - MDPI.

  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL - Ataman Kimya.

  • 2-tert-Butyl-6-methylphenol | 2219-82-1 - ChemicalBook.

  • 2,6-Di-tert-butyl-4-methylphenol = 99.0 GC, powder 128-37-0 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Solubility Enhancement Technologies and Research Emerged.

  • How does pH affect the solubility of phenolic acid? - ResearchGate.

  • 2,6-Di-tert-butyl-4-methylphenol - Sigma-Aldrich.

  • 4,4'-Thiobis(2-tert-butyl-6-methylphenol) - PubChem.

  • Butylated Hydroxytoluene - the NIST WebBook.

  • 2,6-Di-tert-butyl-4-methylphenol (T3D4911) - Exposome-Explorer - IARC.

  • 2,6-Di-tert-butyl-4-methylphenol SDS, 128-37-0 Safety Data Sheets - ECHEMI.

  • Substance Information - ECHA - European Union.

Sources

Technical Support Center: Purification of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying commercial-grade 2-tert-Butyl-6-chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We understand that impurities can compromise experimental outcomes, leading to inconsistent results and artifacts. This document provides in-depth, experience-driven answers to common purification challenges, structured to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial 2-tert-Butyl-6-chloro-4-methylphenol?

The impurity profile of commercial 2-tert-Butyl-6-chloro-4-methylphenol is largely dictated by its synthetic route, which typically involves the electrophilic alkylation and chlorination of p-cresol (4-methylphenol). Based on this, the expected impurities can be categorized as follows:

Impurity CategoryPotential CompoundsRationale for Presence
Starting Materials p-Cresol (4-methylphenol)Incomplete reaction during the synthesis process.
Isomeric Byproducts 2-tert-Butyl-4-chloro-6-methylphenol, 3-tert-Butyl-6-chloro-4-methylphenolIncomplete regioselectivity during the tert-butylation step.
Over-reaction Products 2,6-di-tert-Butyl-4-methylphenol (BHT), Dichlorinated speciesReaction conditions favoring multiple substitutions on the aromatic ring.
Related Substances 2-tert-Butyl-4-methylphenol[1][2][3], 6-tert-Butyl-o-cresol[4]Incomplete chlorination of the alkylated intermediate.
Condensation Products Methylene-bis-phenol derivatives[5][6]Potential side reactions if formaldehyde or related impurities are present.
Residual Solvents Toluene, Hexane, AlcoholsSolvents used during synthesis and initial workup.
Q2: How can I assess the purity of my starting material and final product?

A multi-faceted approach is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point. The melting point for the related compound 2,6-Di-tert-butyl-4-methylphenol is 69-73 °C.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to visualize the number of components in your sample. A single spot suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method, similar to those used for other substituted phenols, can be developed for accurate assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities, often allowing for their structural elucidation and quantification.

Q3: What are the primary strategies for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities. The following decision tree can guide your selection.

G start Start: Commercial 2-tert-Butyl-6-chloro-4-methylphenol purity_check Assess Purity (TLC, HPLC, MP) start->purity_check decision Purity >98%? purity_check->decision end_use Suitable for Use decision->end_use Yes impurity_type Identify Impurity Type (Polar vs. Non-polar) decision->impurity_type No recrystallize Recrystallization (Good for removing minor, less soluble impurities) impurity_type->recrystallize Polar/Non-polar difference chromatography Column Chromatography (Good for complex mixtures or isomeric impurities) impurity_type->chromatography Similar polarity distillation Vacuum Distillation (For thermally stable, volatile impurities) impurity_type->distillation Boiling point difference recheck Re-assess Purity recrystallize->recheck chromatography->recheck distillation->recheck recheck->decision

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Recrystallization Issues

Q: My compound refuses to crystallize, even after cooling. What should I do?

A: This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Causality: The solution may be too dilute, or residual impurities may be acting as "anti-solvents" for crystallization.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.

      • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound. Be careful not to evaporate too much, which could cause the product to "oil out."

    • Add an Anti-Solvent: If you are using a single solvent system, try slowly adding a "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. For this compound, a good solvent might be ethyl acetate, and a poor solvent would be hexane.[7]

Q: My recrystallized product is still yellow/brown. How can I remove colored impurities?

A: Colored impurities are often highly conjugated organic molecules present in trace amounts.

  • Causality: These impurities co-crystallize with your product or are adsorbed onto the crystal surface.

  • Solution:

    • Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.

    • Boil Briefly: Swirl and boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. The solution must be filtered while hot to prevent premature crystallization of your product in the funnel.

Q: The product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble even at low temperatures.

  • Solutions:

    • Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature overnight).

    • Change Solvent System: The chosen solvent may be inappropriate. If using a single solvent, try a solvent pair. Dissolve the compound in a minimum amount of a good, higher-boiling point solvent (like toluene) and slowly add a poor, lower-boiling point solvent (like hexane) at the boiling point until cloudy, then clarify with a few drops of the good solvent and cool slowly.

Column Chromatography Issues

Q: What is a good starting solvent system for purifying this compound on a silica gel column?

A: The goal is to find a solvent system where the desired compound has a retention factor (Rf) of ~0.3 on a TLC plate. Given the structure (a phenol with a bulky non-polar group), a mixture of a non-polar and a moderately polar solvent is appropriate.

  • Rationale: Silica gel is a very polar stationary phase[8]. Your compound has a polar hydroxyl group but also significant non-polar character from the tert-butyl and chloro-methyl-phenyl backbone.

  • Recommended Starting Point:

    • Stationary Phase: Silica gel (40-63 µm).

    • Mobile Phase: Start with a low-polarity mixture like 5% Ethyl Acetate in Hexane. Run a TLC plate.

    • Optimization:

      • If the Rf is too low (stuck at the baseline), increase the polarity by moving to 10% or 15% Ethyl Acetate.

      • If the Rf is too high (runs with the solvent front), decrease the polarity to 1-2% Ethyl Acetate.

Q: I can't separate my product from a close-running impurity. What are my options?

A: This is a common challenge when dealing with isomers or structurally similar byproducts.

  • Causality: The two compounds have very similar polarities and affinities for the stationary and mobile phases.

  • Solutions:

    • Optimize the Mobile Phase: Switch to a different solvent system that might offer better selectivity. For example, try a system of Dichloromethane/Hexane or Toluene/Ethyl Acetate. Sometimes changing one component of the solvent pair can drastically alter the separation.

    • Use a Finer Mesh Silica: Employing a higher-grade silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution, though it will require higher pressure to run ("flash chromatography").[9]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase to elute the less polar compounds and gradually increase the polarity of the mobile phase to elute your product and then the more polar impurities.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for removing impurities with different solubility profiles from the target compound.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation prep1 1. Select Solvent System (e.g., Hexane/Ethyl Acetate) prep2 2. Place crude product in Erlenmeyer flask dissolve1 3. Add minimum amount of hot 'good' solvent (Ethyl Acetate) to dissolve solid prep2->dissolve1 dissolve2 4. Add hot 'poor' solvent (Hexane) dropwise until solution is cloudy dissolve1->dissolve2 dissolve3 5. Add a few drops of 'good' solvent to clarify the solution dissolve2->dissolve3 crystal1 6. Remove from heat, cover, and allow to cool slowly to room temperature dissolve3->crystal1 crystal2 7. Cool further in an ice-water bath to maximize yield crystal1->crystal2 iso1 8. Collect crystals by vacuum filtration (Büchner funnel) crystal2->iso1 iso2 9. Wash crystals with a small amount of cold 'poor' solvent (Hexane) iso1->iso2 iso3 10. Dry crystals under vacuum to constant weight iso2->iso3

Sources

troubleshooting side reactions in chloromethylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloromethylphenol Synthesis Ticket ID: CMP-SYN-004 Status: Open Expert Assigned: Senior Application Scientist

User Query Overview

Subject: Troubleshooting yield and purity issues in 4-chloro-3-methylphenol (PCMC) synthesis. Current Status: User reports formation of "black tar" byproducts, substantial ortho-isomer contamination (2-chloro-5-hydroxytoluene), and inconsistent yields using direct gas chlorination.

Introduction: The Scope of Synthesis

Welcome to the Technical Support Center. Before troubleshooting, we must distinguish the synthetic route. The term "chloromethylphenol" often leads to ambiguity between two distinct chemistries:

  • Chlorination of Methylphenols (Recommended): Introducing a chlorine atom onto a cresol ring (e.g., m-cresol

    
     4-chloro-3-methylphenol). This is the standard industrial route for PCMC.
    
  • Chloromethylation of Phenols (Hazardous): Introducing a

    
     group onto a phenol (Blanc reaction). Warning:  This route frequently generates bis-chloromethyl ether (BCME), a potent carcinogen. If you are attempting this route, stop immediately and consult Module 4.
    

This guide focuses on the chlorination of m-cresol (Route 1), the standard for drug and biocide development.

Module 1: Controlling Regioselectivity (The Isomer Problem)

The Issue: Electrophilic aromatic substitution (EAS) on m-cresol is directed by the strong ortho/para activating


 group. Without intervention, you will obtain a statistical mixture of the desired para-chloro isomer (PCMC) and the undesired ortho-chloro isomers.

Technical Resolution: Switch from chlorine gas (


) to Sulfuryl Chloride (

)
with specific catalytic modulation.

allows for precise stoichiometry and temperature control, unlike exothermic gas additions.
Protocol: Sulfide-Catalyzed Para-Selectivity

To maximize the para isomer (4-chloro), you must use a steric and electronic modulator.

  • Reagents:

    • Substrate: m-Cresol (1.0 eq)

    • Reagent: Sulfuryl Chloride (

      
      ) (1.05 eq)
      
    • Catalyst: Diphenyl sulfide (

      
      ) or Di-n-butyl sulfide (0.5 - 2 mol%)
      
    • Co-Catalyst:

      
       or 
      
      
      
      (0.5 mol%)
    • Solvent: Dichloromethane (DCM) or Toluene (Dry)

  • Mechanism: The sulfide reacts with

    
     to form a bulky chlorosulfonium intermediate. This bulky electrophile is sterically hindered from attacking the ortho position (flanked by the 
    
    
    
    ), forcing it to the open para position.
  • Step-by-Step Workflow:

    • Step 1: Dissolve m-cresol and catalysts (

      
      , 
      
      
      
      ) in dry solvent under
      
      
      atmosphere.
    • Step 2: Cool to 0–5°C . (Critical: Higher temps favor ortho attack).

    • Step 3: Add

      
       dropwise over 2 hours. Do not allow exotherm to exceed 10°C.
      
    • Step 4: Age reaction at room temperature for 1 hour.

    • Step 5: Quench with ice water.

Data: Selectivity Improvements

Chlorinating System Catalyst Para:Ortho Ratio Yield (%)

|


 (Gas) | None | ~3:1 | 75% |
| 

| None | ~6:1 | 82% | |

|

/

| > 20:1 | 94% | | NCS (N-Chlorosuccinimide) | Thiourea | Variable | 60-80% |[1]

Module 2: Preventing Oxidation & "Tar" (The Black Product)[1]

The Issue: Phenols are electron-rich and prone to oxidation. "Black tar" indicates the formation of quinones and polymerized phenolic resins. This occurs when the reaction environment is too oxidizing or too hot.

Troubleshooting Checklist:

  • Q: Is the reaction turning dark immediately?

    • Diagnosis: Trace metal contamination or rapid oxidation.

    • Fix: Ensure inert atmosphere (

      
       or Ar). Oxygen acts as a radical initiator for polymerization.
      
  • Q: Are you using excess chlorinating agent?

    • Diagnosis: Over-chlorination leads to polychlorinated phenols, which are prone to ring oxidation.

    • Fix: Limit

      
       to 1.05 equivalents.
      
  • Q: Is the solvent dry?

    • Diagnosis: Water hydrolyzes

      
       to 
      
      
      
      and
      
      
      , creating a highly acidic, hot environment that chars the phenol.
    • Fix: Use anhydrous solvents.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the competing pathways between the desired synthesis, isomer contamination, and oxidative failure modes.

Chloromethylphenol_Pathways Start m-Cresol (Starting Material) Intermediate Chlorosulfonium Complex Start->Intermediate + SO2Cl2 / Catalyst Quinone Methyl-p-benzoquinone (Oxidation/Tar) Start->Quinone O2 present Moisture Para 4-Chloro-3-methylphenol (Target: PCMC) Intermediate->Para Steric Control (Low Temp, Ph2S) Ortho 2-Chloro-5-hydroxytoluene (Impurity) Intermediate->Ortho No Catalyst High Temp DiCl 2,4-Dichloro-5-hydroxytoluene (Over-chlorination) Para->DiCl Excess SO2Cl2

Caption: Mechanistic divergence in cresol chlorination. Green path represents the optimized catalytic route; red paths indicate common failure modes.

Module 4: Safety Critical - The Blanc Reaction Hazard

User Warning: If your protocol involves Formaldehyde (HCHO) and Hydrochloric Acid (HCl) to add a chloromethyl group (


), you are performing the Blanc Chloromethylation .
  • Risk: This reaction generates Bis-chloromethyl ether (BCME) as a volatile byproduct.

  • Toxicity: BCME is a known human carcinogen (OSHA regulated) even at ppb levels.

  • Directive: Do not perform this in a standard fume hood without specialized scrubbing and monitoring.

  • Alternative: If you specifically need a benzyl chloride derivative (and not a chlorophenol), consider chlorinating a methyl group using radical conditions (NCS/AIBN), though this is chemically distinct from ring chlorination.

Module 5: Purification & Isolation Workflow

Even with high selectivity, trace isomers must be removed for pharmaceutical grade (>99.8%) purity.

  • Quench: Pour reaction mixture into ice water to decompose residual

    
    .
    
  • Extraction: Extract organic layer (DCM), wash with water, then brine.

  • Isomer Separation (Recrystallization):

    • PCMC (Target) mp: 64–66°C.[2]

    • Ortho-isomer mp: Often lower or liquid at room temp.

    • Solvent: Petroleum Ether or Hexane/Benzene mixtures.

    • Process: Dissolve crude solid in hot hexane. Cool slowly to 4°C. The highly symmetrical para-isomer crystallizes preferentially. The ortho-isomer and polychlorinated impurities generally remain in the mother liquor.

  • Final Polish: Sublimation can be used for ultra-high purity if required.

References

  • Watson, W. D. (1985). "Regioselective para-chlorination of activated aromatic compounds." Journal of Organic Chemistry, 50(12), 2145–2148.

  • Smith, K., et al. (2004).[3] "Regioselective chlorination of phenols using sulfuryl chloride in the presence of sulfur-containing catalysts." Tetrahedron Letters, 45(49), 9397-9399.

  • Occupational Safety and Health Administration (OSHA). "Bis-Chloromethyl Ether (BCME) Standard 1910.1008."

  • Lanxess Corporation. (2015). "Safety Data Sheet: 4-Chloro-3-methylphenol."

  • Joshi, A. V., et al. (2012). "Process for the preparation of p-chloro-m-cresol." United States Patent US8288596B2.

Sources

Validation & Comparative

Comparative Guide: GC-MS Characterization of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Patterns of 2-tert-Butyl-6-chloro-4-methylphenol Type: Comparative Technical Guide Audience: Pharmaceutical Impurity Profiling & Environmental Analysis[1][2]

Executive Summary

In drug development and environmental monitoring, 2-tert-Butyl-6-chloro-4-methylphenol (CAS: 1975-60-6) presents a unique analytical challenge.[1] Often encountered as a chlorinated byproduct of the antioxidant 2-tert-Butyl-4-methylphenol (BHT precursor) or as a degradation product in chlorinated water systems, its identification relies on distinguishing its specific isotopic signature from non-chlorinated analogs.[1]

This guide provides a definitive comparison between the target compound and its primary structural analog, 2-tert-Butyl-4-methylphenol , establishing a self-validating identification protocol based on Electron Ionization (EI) fragmentation physics.[1]

Structural Analysis & Theoretical Fragmentation

To accurately identify the target, analysts must understand the competing fragmentation drivers: the stability of the tert-butyl cation versus the isotopic distribution of the chlorine atom.

The Target vs. The Analog[3]
FeatureTarget Compound Primary Analog
Name 2-tert-Butyl-6-chloro-4-methylphenol 2-tert-Butyl-4-methylphenol
Structure Phenol ring, o-t-butyl, o-chloro, p-methylPhenol ring, o-t-butyl, p-methyl (No Cl)
Formula


Monoisotopic Mass 198.08 Da (

)
164.12 Da
Key Differentiator Chlorine Isotope Pattern (3:[1][3]1)No Isotope Pattern
Mechanistic Fragmentation Pathway

The fragmentation is dominated by the benzylic cleavage of the tert-butyl group. In ortho-substituted phenols, the loss of a methyl radical (


) from the tert-butyl group is kinetically favored, leading to the formation of a stable oxonium ion (often resonating as a quinone methide-like structure).

Critical Insight: The chlorine atom is strongly bound to the aromatic ring and is typically retained in the primary fragment ions, preserving the characteristic 3:1 isotopic ratio in the daughter ions.[4]

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 198 (100%) / 200 (33%) Trans_State Distonic Ion Intermediate M_Ion->Trans_State - e- Base_Peak Base Peak [M-15]+ (Dimethyl Quinone Methide) m/z 183 (100%) / 185 (33%) Trans_State->Base_Peak - CH3• (Methyl Radical) Alpha-Cleavage Sec_Frag Secondary Loss [M-15-CO]+ m/z 155 / 157 Base_Peak->Sec_Frag - CO (28 Da) Ring Contraction key Blue: Parent | Green: Base Peak | Red: Secondary

Figure 1: Predicted fragmentation pathway showing the retention of the Chlorine isotope pattern in the base peak.

Comparative Mass Spectrometry Data

The following table contrasts the mass spectral fingerprint of the chlorinated target against its non-chlorinated analog. Use this data to set up your Selected Ion Monitoring (SIM) windows.

Table 1: Diagnostic Ion Comparison[3]
Ion TypeTarget: 2-tert-Butyl-6-chloro-4-methylphenolAnalog: 2-tert-Butyl-4-methylphenolDiagnostic Action
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
198 (100%), 200 (33%)164 (25%)Check for 3:1 ratio at m/z 198/200 to confirm Cl.[1]
Base Peak (

)
183 (100%), 185 (33%)149 (100%)The shift from 149 to 183 indicates chlorination.
Secondary (

)
155 / 157 121 Ring contraction product; confirms phenol backbone.[1]
Tropylium/Other 119 / 121 (Loss of Cl)91 / 77Loss of Cl is rare but possible; 91 indicates alkylbenzene.

Expert Note: In the analog (2-tert-Butyl-4-methylphenol), the base peak at m/z 149 is iconic.[1] If you observe a peak at m/z 183 appearing in your chromatogram with a similar retention time profile, it is almost certainly the chlorinated derivative.[4]

Experimental Protocol (Self-Validating)

To ensure reproducible separation of these isomers, a non-polar stationary phase is recommended. Polar columns (like Wax) may cause peak tailing due to the phenolic hydroxyl group.

Method Parameters
  • Instrument: GC-MS (Single Quadrupole or Q-TOF)[1]

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).[1]

    • Dimensions: 30m x 0.25mm x 0.25µm.[4][5]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace impurities) or Split 10:1 (for bulk analysis). Temp: 260°C.[4][3]

Temperature Program
  • Initial: 60°C (Hold 1 min) - Traps volatiles.

  • Ramp 1: 15°C/min to 200°C - Separates alkylphenols.

  • Ramp 2: 25°C/min to 300°C (Hold 3 min) - Elutes high MW stabilizers.

Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Sample Sample Matrix (Drug Substance / Water) Deriv Optional: TMS Derivatization (BSTFA + 1% TMCS) *Recommended for peak shape* Sample->Deriv If tailing observed Inject Injection (260°C) Deriv->Inject Column DB-5MS Column Separation based on Boiling Point Inject->Column Source EI Source (70 eV) 230°C Column->Source Analyzer Quadrupole Scan m/z 50 - 350 Source->Analyzer

Figure 2: Analytical workflow emphasizing the optional derivatization step for phenols.[1]

Resolution & Interference Management

Common Interferences[3]
  • BHT (2,6-Di-tert-butyl-4-methylphenol):

    • Differentiation: BHT has a Molecular Ion at m/z 220 and a Base Peak at m/z 205 . It elutes after the chlorinated target due to higher molecular weight.

  • 2,4-Dichlorophenol:

    • Differentiation: Lacks the tert-butyl group. No significant M-15 loss. Molecular ion at m/z 162 (with Cl2 pattern 9:6:1).

Quality Control Criteria

For positive identification in a regulated environment (GMP/GLP), the following criteria must be met:

  • Retention Time: Match within ±0.1 min of authentic standard.

  • Ion Ratio: The abundance ratio of m/z 183 to m/z 185 must be 3.0 ± 0.3 .

  • Signal-to-Noise: Quantifier ion (m/z 183) must be >10:1.[1]

References

  • NIST Mass Spectrometry Data Center. Phenol, 2-(1,1-dimethylethyl)-4-methyl- (Analog Spectrum).[1][6] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry (Chlorine 3:1 Ratio). Retrieved from [Link]

  • McLafferty, F. W. Interpretation of Mass Spectra.[7][8] University Science Books. (Standard text for fragmentation mechanisms).

Sources

Comparative Guide: Antioxidant Efficiency of 2-tert-Butyl-6-chloro-4-methylphenol vs. BHT

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of 2-tert-Butyl-6-chloro-4-methylphenol versus the industry-standard Butylated Hydroxytoluene (BHT) . It is designed for researchers and formulation scientists evaluating antioxidant efficiency based on structural mechanics and experimental performance.

Executive Summary

In the evaluation of phenolic antioxidants, BHT (2,6-di-tert-butyl-4-methylphenol) remains the superior choice for general-purpose stabilization due to its optimized balance of steric hindrance and electron-donating substituents.

2-tert-Butyl-6-chloro-4-methylphenol (hereafter referred to as Cl-BMP ) presents a distinct structural profile where one tert-butyl group is replaced by a chlorine atom. While this modification alters the hydrogen bond dissociation enthalpy (BDE) and steric environment, theoretical and experimental precedents indicate it generally yields lower antioxidant efficiency and lower radical stability compared to BHT. The presence of the chlorine atom introduces electron-withdrawing effects that destabilize the phenoxyl radical intermediate, a critical factor in chain-breaking antioxidant activity.

FeatureBHT2-tert-Butyl-6-chloro-4-methylphenol (Cl-BMP)
Primary Mechanism Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)
Radical Stability High (Dual tert-butyl protection)Moderate (Reduced steric & electronic stabilization)
Steric Hindrance High (Blocks pro-oxidant side reactions)Moderate (Cl is smaller than t-Bu)
Predicted Efficiency Standard (High)Lower (Due to electronic destabilization)
Toxicity Potential Low/Moderate (Metabolites known)High (Chlorinated phenols often exhibit higher toxicity)

Chemical Structure & Mechanistic Analysis

The antioxidant efficiency of phenolic compounds is governed by two main factors:

  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond.[1][2] Lower BDE facilitates faster H-atom transfer to free radicals.

  • Steric Hindrance: Bulky ortho-substituents protect the oxygen center from rapid consumption by oxygen (pro-oxidant reactions) and stabilize the resulting phenoxyl radical.[3]

Structural Visualization

The following diagram illustrates the structural differences and the resulting electronic effects on the phenolic hydroxyl group.

G cluster_0 Structural Impact on Activity BHT BHT (2,6-di-tert-butyl-4-methylphenol) Mechanism Antioxidant Mechanism (H-Atom Transfer) BHT->Mechanism Donates H• ClBMP Cl-BMP (2-tert-Butyl-6-chloro-4-methylphenol) ClBMP->Mechanism Donates H• Radical_BHT BHT Phenoxyl Radical (Stable) Mechanism->Radical_BHT Yields Radical_ClBMP Cl-BMP Phenoxyl Radical (Less Stable) Mechanism->Radical_ClBMP Yields Note1 BHT: Two t-Bu groups (+I effect) stabilize radical via electron donation and provide steric shielding. Radical_BHT->Note1 Note2 Cl-BMP: Cl atom (-I effect) destabilizes electron-deficient radical. Less steric bulk exposes O center. Radical_ClBMP->Note2

Figure 1: Comparative mechanistic flow showing the impact of ortho-substitution on radical stability.

Mechanistic Deep Dive
BHT (The Standard)
  • Electronic Effect: The two tert-butyl groups and the para-methyl group are electron-donating (+I). This increases the electron density on the oxygen atom and stabilizes the electron-deficient phenoxyl radical formed after H-abstraction.

  • Steric Effect: The bulky tert-butyl groups create a "steric cage," preventing the phenoxyl radical from reacting with oxygen to form peroxides (which would propagate oxidation) or dimerization.

Cl-BMP (The Challenger)
  • Electronic Effect: Chlorine is electron-withdrawing by induction (-I) and electron-donating by resonance (+M). In the context of O-H bond strength and radical stability, the inductive withdrawal typically dominates, pulling electron density away from the ring. This destabilizes the electron-deficient phenoxyl radical, effectively raising the BDE and making H-abstraction thermodynamically less favorable compared to BHT.

  • Intramolecular H-Bonding: A weak intramolecular hydrogen bond may form between the phenolic hydrogen and the ortho-chlorine (O-H···Cl). While this can sometimes lower BDE by pre-organizing the molecule, it generally locks the conformation and can impede the approach of large free radicals.

Experimental Validation Protocols

To rigorously compare Cl-BMP against BHT, researchers must employ assays that measure both kinetics (how fast they quench radicals) and stoichiometry (how many radicals they quench).

Protocol A: DPPH Radical Scavenging Assay

This assay measures the reducing capacity of the antioxidant toward the stable DPPH radical.

Objective: Determine the IC50 (concentration required to inhibit 50% of DPPH radicals).

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • UV-Vis Spectrophotometer (517 nm)

Workflow:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (absorbance ~0.9 at 517 nm).

  • Sample Series: Prepare dilution series (10–200 µM) of BHT and Cl-BMP in methanol.

  • Reaction: Mix 1 mL of antioxidant solution with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm. Compare against a blank (
    
    
    
    ).
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)

This assay tests efficacy in a biologically relevant lipid system, which is crucial as Cl-BMP's lipophilicity differs from BHT.

Workflow Diagram:

TBARS Step1 Substrate Preparation (Linoleic Acid Emulsion or Microsomes) Step2 Induction of Oxidation (Add Fe2+ / Ascorbate or AAPH) Step1->Step2 Step3 Treatment Add BHT or Cl-BMP (Var. Conc.) Step2->Step3 Step4 Incubation (37°C for 1-24 hours) Step3->Step4 Step5 TBA Reaction Add Thiobarbituric Acid + Heat (95°C) Step4->Step5 Step6 Quantification Measure MDA-TBA Adduct at 532 nm Step5->Step6

Figure 2: Workflow for Thiobarbituric Acid Reactive Substances (TBARS) assay to measure inhibition of lipid peroxidation.

Predicted Performance Data

Based on Structure-Activity Relationship (SAR) principles and literature data on chlorinated phenols versus alkyl phenols, the following performance metrics are predicted:

ParameterBHT (Benchmark)Cl-BMP (Predicted)Rationale
O-H BDE (kcal/mol) ~81.0~83–85Cl (-I effect) strengthens O-H bond relative to t-Bu.
DPPH IC50 (µM) 20–3040–60Slower H-transfer kinetics due to higher BDE.
Stoichiometric Factor (

)
2.0< 2.0Reduced radical stability may lead to side reactions.
Lipid Solubility (LogP) ~5.1~4.5Cl is less lipophilic than t-Bu; may affect membrane partitioning.

Safety & Toxicity Considerations

BHT:

  • Status: GRAS (Generally Recognized As Safe) within limits; widely used in food and pharma.

  • Metabolism: Oxidized to quinone methides, which are excreted.

Cl-BMP:

  • Status: Experimental / Industrial Intermediate. Not approved for food/drug use.

  • Toxicity Warning: Chlorinated phenols are frequently associated with higher cytotoxicity and environmental persistence compared to their non-chlorinated alkyl analogs. The potential for forming chlorinated quinones presents a significant toxicological risk.

References

  • Bond Dissoci

    • Source: NIST Chemistry WebBook & CRC Handbook of Chemistry and Physics.
    • Relevance: Establishes the baseline BDE for BHT (~81 kcal/mol).
  • Mechanisms of Phenolic Antioxidants: H

    • Source:Accounts of Chemical Research, "Antioxidant Activity of Phenols".[2]

    • Relevance: Explains the role of steric hindrance and electron donation in radical stabiliz
  • Toxicity of Chlorin

    • Source:Journal of Applied Toxicology.
    • Relevance: Highlights the increased cytotoxicity associated with chlorophenol deriv
  • Standard Protocol for DPPH Assay

    • Source:Nature Protocols, "Use of free radical method to evalu
    • Relevance: Provides the validated methodology for the experimental section.

Sources

Comparative Reactivity Profile: Chloro-Substituted Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-chloro-2,6-di-tert-butylphenol (4-Cl-DTBP) Benchmark: 2,6-di-tert-butylphenol (2,6-DTBP)

Executive Summary

This guide analyzes the reactivity shifts introduced by chlorine substitution at the para position of sterically hindered phenols. While 2,6-di-tert-butylphenol (2,6-DTBP) is a classic lipophilic antioxidant that terminates radicals via Hydrogen Atom Transfer (HAT), the introduction of a chlorine atom at the C4 position (4-Cl-DTBP) fundamentally alters the compound's metabolic fate and oxidation end-products.

Key Insight: The 4-chloro substituent acts as a "sacrificial blocking group." Unlike alkyl-substituted phenols which form stable quinone methides or coupled diphenoquinones, 4-Cl-DTBP undergoes oxidative dechlorination , rapidly converting to 2,6-di-tert-butyl-1,4-benzoquinone. This distinct pathway makes it a critical intermediate for specific drug synthesis workflows but potentially reduces its persistence as a biological antioxidant compared to non-halogenated analogues.

Mechanistic Principles: The "Chloro-Switch"

To predict performance, one must understand the interplay between the steric bulk of the tert-butyl groups and the electronic influence of the chlorine atom.

Electronic Effects (Hammett Correlation)

The chlorine atom exerts a dual effect:

  • Inductive Effect (-I): Chlorine is electronegative, pulling electron density through the sigma bond framework. This stabilizes the phenoxide anion, making 4-Cl-DTBP more acidic than 2,6-DTBP.

  • Resonance Effect (+R): Chlorine can donate lone pair electrons into the ring, but this is generally overwhelmed by the -I effect in terms of pKa modulation.

Impact on Bond Dissociation Enthalpy (BDE): The O-H BDE is the primary determinant of antioxidant efficacy (lower BDE = faster radical scavenging). Electron Withdrawing Groups (EWGs) like Cl generally increase the O-H BDE, making the phenol a slightly slower H-atom donor than its alkyl counterparts.

Steric Shielding

The 2,6-di-tert-butyl groups provide a "kinetic cage" around the phenoxyl oxygen. This prevents rapid dimerization at the oxygen or ortho positions, forcing radical recombination to occur at the para position. In 4-Cl-DTBP, the para position is occupied, leading to the unique elimination mechanism described below.

Visualization: Radical Stabilization & Dechlorination

The following diagram illustrates the divergent pathways between the benchmark (H-substituted) and the Chloro-substituted phenol.

ReactivityPathways cluster_legend Pathway Key Phenol Starting Phenol (2,6-di-t-Bu-4-R-PhOH) Radical Phenoxyl Radical (Resonance Stabilized) Phenol->Radical -H• (HAT) QuinoneMethide Quinone Methide (If R = Alkyl) Radical->QuinoneMethide R=CH3 (-H•) Diphenoquinone Diphenoquinone (Coupling, If R = H) Radical->Diphenoquinone R=H (C-C Coupling) Dechlorination Cyclohexadienone Cation/Radical Radical->Dechlorination R=Cl (+OH• / +H2O) Benzoquinone 2,6-di-t-Bu-1,4-Benzoquinone (Final Product) Dechlorination->Benzoquinone -HCl (Elimination) key1 Red Dashed: Alkyl/H Pathways key2 Green Solid: Chloro Pathway

Figure 1: Divergent oxidative pathways. Note how the 4-Chloro substituent (Green path) facilitates an elimination reaction to form a quinone, whereas H or Alkyl substituents lead to coupling or methide formation.

Comparative Data Profile

The following table synthesizes physicochemical data to assist in candidate selection.

Metric2,6-di-tert-butylphenol (Benchmark) 4-chloro-2,6-di-tert-butylphenol Implication
Substituent (R) -H-ClCl is Electron Withdrawing (-I).
pKa (DMSO) ~17.3 [1]~15.5 - 16.0 (Est.)*4-Cl is more acidic; easier to deprotonate to phenoxide anion.
BDE (O-H) 80.5 kcal/mol [1]~81.5 - 82.0 kcal/mol4-Cl is a slightly slower radical scavenger (HAT mechanism).
Oxidation Product 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone2,6-di-tert-butyl-1,4-benzoquinone4-Cl prevents dimerization; yields monomeric quinone.
LogP (Lipophilicity) ~4.5~5.14-Cl is more lipophilic; higher membrane retention.
Primary Failure Mode C-C Coupling (Dimerization)Oxidative Dechlorination4-Cl is chemically labile under high oxidative stress.

*Note: pKa estimated based on Hammett shift (


) relative to 2,6-DTBP.

Experimental Protocols

Protocol A: Synthesis of 4-chloro-2,6-di-tert-butylphenol

Objective: Selective chlorination without removing tert-butyl groups.

Reagents:

  • 2,6-di-tert-butylphenol (20.6 g, 100 mmol)

  • Sulfuryl chloride (

    
    ) (14.8 g, 110 mmol)
    
  • Dichloromethane (DCM) (100 mL)

  • Catalytic DMF (0.5 mL)

Step-by-Step:

  • Dissolution: Dissolve 2,6-di-tert-butylphenol in dry DCM in a 250 mL round-bottom flask equipped with a drying tube and magnetic stir bar. Add DMF (catalyst).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). The steric bulk makes the ring electron-rich, but temperature control is vital to prevent over-chlorination or de-alkylation.
    
  • Addition: Add

    
     dropwise over 30 minutes. Caution: 
    
    
    
    and
    
    
    gas are evolved. Use a fume hood.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The product (

    
    ) will appear slightly less polar than the starting material.
    
  • Quench: Pour the mixture into ice water (200 mL). Separate the organic layer.[1]

  • Purification: Wash organics with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    . Evaporate solvent.[2] Recrystallize from cold Ethanol/Water (9:1) to yield white crystals.
Protocol B: Comparative DPPH Radical Scavenging Assay

Objective: Quantify the kinetic difference in H-atom transfer caused by the Chlorine substituent.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).

  • Test Compounds (1 mM stock in Methanol).

Workflow:

  • Preparation: Prepare a 96-well plate.

    • Control: 190 µL DPPH + 10 µL Methanol.

    • Sample: 190 µL DPPH + 10 µL Test Compound (Final conc: 50 µM).

  • Incubation: Incubate in the dark at

    
    .
    
  • Measurement: Measure Absorbance at 517 nm (

    
    ) at 
    
    
    
    minutes.
  • Calculation:

    
    
    
  • Expected Result: 2,6-DTBP will show a steeper initial slope (faster kinetics) compared to 4-Cl-DTBP. However, 4-Cl-DTBP should eventually reach a similar stoichiometric capacity (n=2 radicals trapped per molecule) if the quinone pathway is activated.

Application in Drug Design & Metabolism

For drug development professionals, the choice between these motifs is strategic:

  • Metabolic Blocking: The 4-Cl group prevents metabolic hydroxylation at the para position. However, it introduces a liability for nucleophilic aromatic substitution or oxidative elimination if the ring is activated by enzymes (e.g., Cytochrome P450).

  • Toxicity Flag: The formation of 2,6-di-tert-butyl-1,4-benzoquinone (via oxidative dechlorination) is a toxicological concern. Quinones are electrophilic Michael acceptors that can alkylate DNA or proteins.

    • Recommendation: If the phenol is intended as a permanent structural moiety, avoid 4-Cl substitution. If it is a "prodrug" moiety intended to release a quinone, 4-Cl is an effective trigger.

References

  • BDE and Acidity of Hindered Phenols: Litwinienko, G., & Ingold, K. U. (2003). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 37(10), 658–667.

  • Oxidative Dechlorination Mechanism: Tien, M., & Kirk, T. K. (1984).[3] Lignin peroxidase of Phanerochaete chrysosporium. Methods in Enzymology, 161, 238-249. (Describes the oxidative cleavage of chlorophenols to quinones).

  • Synthesis of Hindered Phenols: Coffield, T. H., et al. (1957). The Chlorination of 2,6-Di-tert-butylphenol.[2][4] Journal of the American Chemical Society, 79(18), 5019–5023.

  • DPPH Assay Methodology: Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[5] LWT - Food Science and Technology, 28(1), 25-30.

Sources

Validating Reference Standards for 2-tert-Butyl-6-chloro-4-methylphenol (CAS: 1965-62-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Mass Balance vs. Quantitative NMR (qNMR)
Executive Summary & The "Isomer Trap"

The Challenge: 2-tert-Butyl-6-chloro-4-methylphenol (CAS 1965-62-4) is a sterically crowded, chlorinated p-cresol derivative. In drug development, it frequently appears as a degradation impurity or a synthesis intermediate. The primary validation challenge is not just purity, but regio-isomerism .

Standard commercial "reagent grade" sources often contain up to 5% of the thermodynamic isomer 2-chloro-6-tert-butyl-4-methylphenol . Relying solely on HPLC retention time is insufficient for primary reference standard qualification because these isomers often co-elute on standard C18 phases due to nearly identical lipophilicity (


).

The Solution: This guide compares two validation methodologies:

  • The Traditional Approach (Mass Balance): HPLC-UV purity corrected for volatiles (TGA) and water (KF).

  • The Advanced Approach (qNMR): Direct potency determination using internal standards.

Recommendation: Use qNMR for primary standard qualification (Potency assignment). Use HPLC-UV for routine batch release (Purity monitoring) only after the isomer profile is confirmed via 1H-NMR.

Structural Validation: The "Identity" Check

Before assessing purity, you must confirm the structure. The specific placement of the Chlorine (Cl) and tert-Butyl (t-Bu) groups dictates the chemical shift and coupling constants.

The Critical NMR Logic
  • Target Structure (2-t-Bu, 6-Cl, 4-Me): The methyl group is at position 4.[1] The aromatic protons are at positions 3 and 5.

    • Observation: Irradiating the methyl signal (

      
       ppm) in an NOE experiment will show enhancement of both  aromatic protons.
      
  • Common Isomer (2-t-Bu, 4-Cl, 6-Me): The methyl group is at position 6.

    • Observation: Irradiating the methyl signal will enhance only one aromatic proton (the one at position 5).

Visualization: The Validation Workflow

ValidationWorkflow Start Raw Material (CAS 1965-62-4) Identity Identity Check (1H-NMR + NOE) Start->Identity IsomerCheck Isomer Detected? Identity->IsomerCheck Purify Recrystallize (Hexane/EtOH) IsomerCheck->Purify Yes (Regio-isomer) PurityPath Purity Assessment IsomerCheck->PurityPath No (Pure Structure) Purify->Identity MethodA Method A: Mass Balance (HPLC + TGA + KF) PurityPath->MethodA MethodB Method B: qNMR (Internal Standard) PurityPath->MethodB Result COA Generation (Certified Potency) MethodA->Result Routine QC MethodB->Result Primary Standard

Figure 1: Decision tree for validating chlorinated phenol standards, prioritizing structural confirmation before potency assignment.

Comparative Methodology: Mass Balance vs. qNMR
Method A: Mass Balance (The Traditional Standard)

This method calculates potency by subtracting all impurities from 100%.[2][3]



  • Pros: widely accepted in QC labs; provides impurity profile.

  • Cons: "Blind" to impurities that don't elute or don't absorb UV (e.g., aliphatic degradation products); requires large sample volume (approx. 100 mg for TGA/KF).

  • Risk: Often overestimates potency if the extinction coefficient of the impurity is lower than the main peak.

Method B: Quantitative NMR (qNMR) (The Gold Standard)

This method measures the molar ratio of the analyte to a NIST-traceable internal standard (IS).



  • Pros: Absolute quantification; independent of UV response factors; requires minimal sample (<20 mg); detects residual solvents simultaneously.

  • Cons: Requires high-field NMR (>400 MHz) and precision weighing (microbalance).

Experimental Protocols
Protocol 1: HPLC Purity Assessment (Gradient)

Use this for the "Area %" input in Mass Balance.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH is critical to keep the phenol protonated and prevent peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenol

    
     transition).
    
  • Sample Prep: Dissolve 5 mg in 10 mL ACN.

Protocol 2: qNMR Potency Assignment

Use this for Primary Standard certification.

  • Internal Standard (IS) Selection: Use Maleic Acid (Traceable to NIST SRM). It provides a singlet at

    
     ppm, clear of the aromatic region of the target phenol (
    
    
    
    ppm).
  • Solvent: DMSO-d6 (Ensures solubility of both the lipophilic phenol and the polar acid).

  • Preparation:

    • Weigh accurately ~15 mg of Target (CAS 1965-62-4) into a vial (

      
      ).
      
    • Weigh accurately ~10 mg of Maleic Acid (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       to ensure full relaxation).
      
    • Scans: 32 or 64.

    • Temperature: 298 K.

Data Presentation: Method Comparison

The following table simulates a typical validation scenario where Mass Balance overestimates purity due to invisible solvent residues.

ParameterMethod A: Mass Balance ResultsMethod B: qNMR Results
Technique HPLC-UV (280nm) + TGA + KF1H-NMR (400 MHz)
Chromatographic Purity 99.4% (Area %)N/A
Volatiles (Solvents) 0.2% (TGA - Limit of Detection issue)1.1% (Detected Hexane trapped in lattice)
Water Content 0.1% (KF)Included in mass calculation
Calculated Potency 99.1% 98.3%
Uncertainty (

)
± 0.8%± 0.4%
Conclusion Overestimated. Failed to detect trapped Hexane.Accurate. True value for Reference Standard.
Visualizing the Isomer Logic (Graphviz)

IsomerLogic Target Target: 2-tBu-6-Cl-4-Me (Methyl at 4) NOE_Exp NOE Experiment Irradiate Methyl (-CH3) Target->NOE_Exp Isomer Isomer: 2-tBu-4-Cl-6-Me (Methyl at 6) Isomer->NOE_Exp Result_Target Enhancement: BOTH Ar-H (H3 & H5) (Symmetric distance) NOE_Exp->Result_Target Target Pattern Result_Isomer Enhancement: ONE Ar-H (H5 only) (H3 is blocked by tBu) NOE_Exp->Result_Isomer Impurity Pattern

Figure 2: NOE (Nuclear Overhauser Effect) logic used to distinguish the target compound from its common synthesis isomer.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4]

  • BIPM. qNMR for Purity Assessment. Bureau International des Poids et Mesures.[5] Metrologia. (2020).

  • NIST Standard Reference Materials. Certificate of Analysis for Maleic Acid (qNMR Standard).

  • Pauli, G. F., et al. "The importance of purity evaluation in phytochemical analysis: qNMR." Journal of Natural Products, 77(6), 1473-1487. (2014).[4][6]

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Signature of a Substituted Phenol

2-tert-Butyl-6-chloro-4-methylphenol is a sterically hindered phenol derivative with potential applications as an antioxidant or a building block in the synthesis of more complex molecules. Its UV-Vis absorption spectrum is a critical parameter for its identification, quantification, and for understanding its electronic properties. The spectrum arises from the excitation of π electrons within the benzene ring and the influence of the hydroxyl, tert-butyl, chloro, and methyl substituents. These functional groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), providing a unique spectral fingerprint.

Predicted UV-Vis Absorption and Comparison with Alternatives

The UV-Vis spectrum of phenols typically exhibits two primary absorption bands originating from π → π* transitions. The first, a weaker band around 270-285 nm, is the B-band (benzenoid band), and the second, a stronger band around 200-220 nm, is the E-band (ethylenic band). The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.

Based on the analysis of structurally related compounds, we can predict the approximate λmax for 2-tert-Butyl-6-chloro-4-methylphenol and understand the contribution of each substituent.

Compoundλmax (nm)SolventKey Substituent Effects
Phenol~270, ~210VariousThe parent chromophore.
4-Methylphenol (p-Cresol)~278, ~220VariousThe electron-donating methyl group causes a slight bathochromic (red) shift.[1][2]
2-Chlorophenol~274, ~214MethanolThe electron-withdrawing chloro group can cause a slight hypsochromic (blue) shift or a small bathochromic shift depending on the interplay of inductive and resonance effects.[3][4]
2-tert-Butyl-4-methylphenol~278Not SpecifiedThe bulky tert-butyl group can cause minor shifts and potentially affect the fine structure of the spectrum due to steric hindrance.
2-tert-Butyl-6-chloro-4-methylphenol (Predicted) ~280-285 Non-polar solvent The combined effects of the electron-donating methyl and tert-butyl groups are expected to cause a bathochromic shift relative to phenol. The ortho-chloro group will likely introduce a further, more complex shift due to its dual electronic nature and steric interactions.

Analysis of Substituent Effects:

  • Hydroxyl Group (-OH): As a strong activating group, the hydroxyl substituent significantly increases the electron density of the benzene ring, leading to a bathochromic shift compared to benzene.

  • Methyl Group (-CH3): The para-methyl group is an electron-donating group through hyperconjugation, which also contributes to a bathochromic shift.

  • tert-Butyl Group (-C(CH3)3): This bulky group is also weakly electron-donating and can influence the planarity of the molecule, which in turn can affect the electronic transitions.

  • Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is electron-withdrawing inductively but can donate electrons through resonance. Its position ortho to the hydroxyl group can also lead to intramolecular hydrogen bonding, further influencing the electronic environment.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable UV-Vis absorption spectrum for 2-tert-Butyl-6-chloro-4-methylphenol, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation:

  • 2-tert-Butyl-6-chloro-4-methylphenol (high purity)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or methanol)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analyte is sufficiently soluble. Cyclohexane is a good initial choice for a non-polar solvent, while ethanol or methanol can be used to investigate solvent effects.[5][6][7]

  • Preparation of Stock Solution: Accurately weigh a small amount of 2-tert-Butyl-6-chloro-4-methylphenol and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.2-0.8 a.u.).

  • Instrument Calibration and Blanking: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range. Fill a quartz cuvette with the pure solvent to be used for the dilutions and use it to zero the absorbance of the instrument (blanking).

  • Sample Measurement: Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all the prepared working solutions, starting from the most dilute and progressing to the most concentrated.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) from the absorbance values of the different concentrations.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilutions B->C F Measure Sample Spectra C->F D Calibrate Spectrophotometer E Run Solvent Blank D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity G->H

Caption: Workflow for obtaining the UV-Vis absorption spectrum.

Causality Behind Experimental Choices

  • Choice of Solvent: The polarity of the solvent can influence the position of λmax.[6][7] Polar solvents can form hydrogen bonds with the phenolic hydroxyl group, which can lead to shifts in the absorption bands. Comparing the spectrum in a non-polar solvent like cyclohexane to a polar one like ethanol can provide insights into these interactions.

  • Concentration Range: Working within the linear range of the Beer-Lambert law is crucial for accurate quantitative analysis. High concentrations can lead to deviations from this law due to intermolecular interactions.

  • Dual-Beam Spectrophotometer: A dual-beam instrument is preferred as it simultaneously measures the absorbance of the blank and the sample, correcting for fluctuations in the light source intensity and solvent absorbance in real-time.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps:

  • Purity of Compound: Using a high-purity standard of the analyte is fundamental for accurate spectral data.

  • Spectroscopic Grade Solvents: These solvents have minimal absorbance in the UV range, ensuring that the measured spectrum is solely from the analyte.

  • Instrument Calibration: Regular calibration of the spectrophotometer with certified standards ensures wavelength and photometric accuracy.

  • Beer-Lambert Law Verification: Plotting absorbance versus concentration should yield a straight line passing through the origin, confirming the validity of the measurements and the absence of interfering species or instrumental artifacts.

By adhering to this comprehensive approach, researchers can confidently predict and experimentally determine the UV-Vis absorption spectrum of 2-tert-Butyl-6-chloro-4-methylphenol, enabling its reliable characterization and use in various scientific and industrial applications.

References

  • Osei-Asante, K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-9. [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-chlorophenol in (a) methanol and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved from [Link]

  • Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(12), 1205-1212. [Link]

  • ResearchGate. (n.d.). Solvent effects on absorption spectral changes of PFP and phenol. In.... Retrieved from [Link]

  • PubMed. (2013). Substituent effects in the absorption spectra of phenol radical species: origin of the redshift caused by 3,5-dimethoxyl substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Cresol. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Cresol. NIST WebBook. Retrieved from [Link]

  • An-Najah National University. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance.

Sources

Thermal Gravimetric Analysis (TGA) Guide: 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous Thermal Gravimetric Analysis (TGA) framework for 2-tert-Butyl-6-chloro-4-methylphenol (CAS 13395-07-8), a specialized hindered phenol intermediate used in antioxidant synthesis and agrochemical development.

Executive Summary & Material Profile

2-tert-Butyl-6-chloro-4-methylphenol acts as a functionalized phenolic intermediate. Unlike the symmetrical industry standard BHT (2,6-Di-tert-butyl-4-methylphenol) , this molecule possesses an asymmetric structure with an electron-withdrawing chlorine atom at the ortho position. This structural difference fundamentally alters its thermal profile, reducing lattice energy (melting point) while introducing specific decomposition pathways (dechlorination) absent in non-halogenated analogs.

Comparative Material Profile
PropertyTarget: 2-tert-Butyl-6-chloro-4-methylphenol Comparator A: BHT (Industry Std)Comparator B: 2-tert-Butyl-4-methylphenol
CAS Number 13395-07-8 128-37-02409-55-4
Structure Asymmetric, Cl-substitutedSymmetric, Di-tert-butylAsymmetric, Mono-tert-butyl
Mol.[1][2][3][4][5][6][7] Weight ~198.69 g/mol 220.35 g/mol 164.25 g/mol
Key Thermal Feature Dual-Mode Loss: Volatilization + DechlorinationSingle-Mode: Sublimation/EvaporationSingle-Mode: Rapid Volatilization
Predicted MP ~45–65 °C (Semi-solid/Low melt)70 °C~50 °C

Experimental Protocol: The Self-Validating System

To ensure data integrity, we employ a Dual-Atmosphere Kinetic Approach . This protocol distinguishes between physical evaporation (volatility) and chemical degradation (stability), a critical differentiation for chlorinated organics.

Step-by-Step Methodology
  • Sample Preparation:

    • Crucible: Alumina (

      
      ) 70 
      
      
      
      L (Open). Reasoning: Avoids catalytic effects of Platinum on chlorophenols.
    • Mass: 10 ± 1 mg. Reasoning: Minimizes thermal gradients while ensuring sufficient mass for residue analysis.

    • Pre-treatment: Vacuum dry at 30°C for 1 hour to remove surface moisture.

  • Instrument Parameters:

    • Purge Gas 1 (Inert): Nitrogen (

      
      ) at 50 mL/min.
      
    • Purge Gas 2 (Reactive): Synthetic Air (Oxidative stress test) at 50 mL/min.

    • Heating Ramp: 10 °C/min from 30°C to 600°C.

  • Validation Checkpoint (The "Blank" Run):

    • Run an empty crucible baseline under identical conditions. Subtract this baseline from the sample curve to correct for buoyancy effects.

Workflow Visualization

The following diagram illustrates the experimental logic flow, ensuring no confounding variables affect the interpretation.

TGA_Protocol Sample Sample: 10mg (Vacuum Dried) Atmosphere Select Atmosphere Sample->Atmosphere Inert Inert (N2) Determines Volatility Atmosphere->Inert Oxidative Air (O2) Determines Oxidative Stability Atmosphere->Oxidative Ramp Ramp 10°C/min (30-600°C) Inert->Ramp Oxidative->Ramp Analysis Data Analysis (Onset, Peak, Residue) Ramp->Analysis

Figure 1: Decision tree for TGA experimental setup ensuring separation of physical and chemical thermal events.

Comparative Performance Analysis

The following data table summarizes the expected thermal behavior based on structure-property relationships validated in hindered phenol derivatives.

Predicted Thermal Data Summary
Parameter2-tert-Butyl-6-chloro-4-methylphenol BHT (Standard) Interpretation

(Onset)
160–180 °C 190–210 °CThe Cl-derivative is slightly more volatile due to disrupted intermolecular H-bonding (ortho-Cl effect).

(Peak Rate)
240–260 °C 265–270 °CMain mass loss event. BHT is thermally robust; the Cl-analog shows earlier mass loss.
Degradation Mode Complex: Evaporation followed by radical dechlorination.Simple: Evaporation/Sublimation.Cl-C bond cleavage occurs at high temps (>300°C), leading to char formation.
Residue at 600°C ~5–10% (Char) <1% (Clean)Chlorinated aromatics promote carbonization (charring) unlike clean-burning alkyl phenols.
Detailed Interpretation
  • Phase I: Volatilization (160°C – 250°C): Unlike BHT, which sublimes cleanly, 2-tert-Butyl-6-chloro-4-methylphenol exhibits a "smearing" of the weight loss curve. The chlorine atom reduces the symmetry of the crystal lattice, potentially lowering the energy required for phase transition (solid

    
     gas), making it seemingly "less stable" physically, though chemically intact.
    
  • Phase II: Oxidative Decomposition (>300°C): In an air atmosphere, the chlorine substituent becomes a liability. While BHT oxidizes to quinones and eventually volatile small molecules, the chlorinated analog undergoes dehydrochlorination (loss of HCl). This reaction is exothermic and can be observed as a sharp drop in mass accompanied by a heat flow peak in DSC (Differential Scanning Calorimetry).

Mechanistic Insight: Degradation Pathways

Understanding why the material degrades is as important as when. The presence of the Chlorine atom at the ortho position introduces a specific vulnerability.

Pathway A: Homolytic Cleavage (Inert Atmosphere)

At high temperatures (>300°C), the


 bond (Bond Dissociation Energy ~80-95 kcal/mol) is weaker than the 

or

bonds in the ring.
  • Mechanism: Thermal energy breaks the

    
     bond 
    
    
    
    Formation of Phenoxyl Radical +
    
    
    .
  • Result: Radical recombination leads to cross-linking and char formation (higher residue).

Pathway B: Oxidative Quinone Formation (Air Atmosphere)

Similar to BHT, the phenolic hydrogen is abstracted, forming a radical that rearranges into a Quinone Methide. However, the chlorine atom stabilizes the intermediate radical less effectively than a tert-butyl group, leading to faster oxidative breakdown.

Degradation_Mechanism Start 2-tert-Butyl-6-chloro-4-methylphenol Heat Thermal Stress (>200°C) Start->Heat Path1 Evaporation (Intact Molecule) Heat->Path1 Dominant < 250°C Path2 C-Cl Bond Scission (Dechlorination) Heat->Path2 Dominant > 300°C Product1 Gas Phase Volatiles Path1->Product1 Product2 Phenoxyl Radical + Cl• Path2->Product2 Char Cross-linked Char (Residue) Product2->Char Radical Recombination

Figure 2: Mechanistic pathway showing the bifurcation between physical evaporation and chemical decomposition.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 13395-07-8, 2-tert-Butyl-6-chloro-4-methylphenol. Retrieved from [Link]

  • Visez, N., & Sawerysyn, J. P. (2007). Thermal degradation of chlorophenols and formation of PCDD/Fs. Chemosphere. Retrieved from [Link]

  • ChemSRC. (2025). Physical Properties of CAS 13395-07-8. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. The proper disposal of hazardous materials like 2-tert-Butyl-6-chloro-4-methylphenol is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated phenolic compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Characterization: Understanding the Risk

2-tert-Butyl-6-chloro-4-methylphenol is a substituted phenol. Its chemical structure, featuring a chlorine atom on the aromatic ring, places it in a category of compounds that require careful management due to their potential for environmental toxicity and hazardous characteristics. Before handling, it is imperative to understand its risk profile.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its properties can be reliably inferred from structurally similar chlorinated and alkylated phenols. The primary hazards are summarized below.

Hazard ClassificationDescriptionPrimary Concern
Acute Toxicity Harmful if swallowed.[1]Ingestion can lead to nausea, dizziness, and headache.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][3]Direct contact can cause irreversible damage to skin and eyes.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][4][5][6]Improper disposal can lead to significant environmental harm.[2][7]
Regulatory Hazard Classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).Subject to stringent federal and local disposal regulations.

The presence of chlorine is a key factor in its regulatory classification. The U.S. Environmental Protection Agency (EPA) lists wastes from the production of tri- and tetrachlorophenols as F-listed hazardous wastes (F023), indicating their significance as non-specific source wastes that are acutely hazardous.[8][9][10][11][12] Therefore, 2-tert-Butyl-6-chloro-4-methylphenol and materials contaminated with it must be managed as hazardous waste.

Immediate Safety Protocols & Spill Management

Safe disposal begins with safe handling. Adherence to these protocols is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE)

A proactive approach to safety is essential. The following PPE must be worn when handling 2-tert-Butyl-6-chloro-4-methylphenol:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Ventilation: All handling of this solid compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[2][7][13]

Emergency First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5]

Accidental Spill Response

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[14][15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[2][7]

  • Clean-up (Solid Spill): Carefully sweep or shovel the solid material into a suitable, labeled container for disposal. Avoid creating dust.[4][7][14]

  • Decontaminate: After the material is collected, clean the spill area thoroughly.

  • Dispose: The container with the spilled material and any contaminated cleaning supplies must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 2-tert-Butyl-6-chloro-4-methylphenol must be systematic and compliant with all institutional and regulatory requirements.

Step 1: Waste Segregation

This is the foundational step. Due to its classification as a halogenated organic compound, 2-tert-Butyl-6-chloro-4-methylphenol waste must be segregated from all other waste streams.

  • DO NOT mix with non-hazardous waste.

  • DO NOT mix with other organic wastes that are non-halogenated.

  • DO NOT dispose of it down the drain.[2][7]

This segregation is critical because mixing waste streams can complicate the final disposal process, increase costs, and create unforeseen chemical hazards.

Step 2: Containerization

Select a container that is appropriate for solid hazardous waste.

  • Material: The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar).

  • Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Trace Contamination: Items with trace contamination, such as used gloves, weigh boats, or paper towels, should be collected in a sealed, leak-tight container and managed as hazardous waste.[13][16]

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. The hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "2-tert-Butyl-6-chloro-4-methylphenol" .

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • The date accumulation started.

Step 4: Temporary On-Site Storage

While awaiting pickup by a certified waste handler, store the sealed and labeled container in a designated satellite accumulation area. This area must be:

  • Secure: In a location that prevents unauthorized access.

  • Ventilated: Stored in a cool, dry, and well-ventilated place.[1][4]

  • Segregated: Kept away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed environmental services contractor.

  • Professional Disposal: Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.

  • Incineration: The standard and most effective disposal method for chlorinated phenolic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][14][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-tert-Butyl-6-chloro-4-methylphenol.

G cluster_start cluster_type cluster_pathways cluster_actions cluster_label cluster_store cluster_end start Waste Generation (2-tert-Butyl-6-chloro-4-methylphenol) waste_type Waste Type? start->waste_type pure_solid Unused/Pure Solid Chemical waste_type->pure_solid Pure Solid contaminated_labware Contaminated Labware (Gloves, Weigh Boats, Wipes) waste_type->contaminated_labware Contaminated Solid Items solution Aqueous or Solvent Solution waste_type->solution Liquid Mixture action_solid Place in a dedicated, sealed, compatible container. pure_solid->action_solid action_labware Collect in a sealed bag or lined, dedicated container. contaminated_labware->action_labware action_solution Collect in a sealed, compatible, shatter-proof liquid waste container. solution->action_solution labeling Label Container as 'Hazardous Waste' (Full Name, Hazards, Date) action_solid->labeling action_labware->labeling action_solution->labeling storage Store in designated Satellite Accumulation Area labeling->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Disposal workflow for 2-tert-Butyl-6-chloro-4-methylphenol waste streams.

References

  • U.S. Government Publishing Office. (2012, July 1). Title 40 - Protection of Environment, Section 261.31 - Hazardous wastes from non-specific sources. Code of Federal Regulations. Retrieved from [Link]

  • Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, December 7). Safety Data Sheet: 2-Tert-Butyl-6-methylphenol. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Ohio River Valley Water Sanitation Commission. (1951). Phenol Wastes Treatment by Chemical Oxidation. Retrieved from [Link]

  • Sahni, M., & Locke, B. R. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(11), 3949-3957. Retrieved from [Link]

  • Environmental Protection Agency. Waste Code. Retrieved from [Link]

  • Ohio Environmental Protection Agency. Waste Codes. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • MDPI. (2021, August 27). Phenol Removals. Encyclopedia. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-tert-Butyl-6-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical products; it is to ensure that the brilliant minds in research, science, and drug development can pursue innovation with the highest degree of safety. This guide provides an in-depth, procedural framework for handling 2-tert-Butyl-6-chloro-4-methylphenol, a substituted phenol. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect against the unique hazards this class of compounds presents.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific threats posed by 2-tert-Butyl-6-chloro-4-methylphenol is fundamental to appreciating the necessity of the stringent protective measures outlined. Substituted phenols are characterized by a dual-hazard profile: they are both corrosive and systemically toxic.

  • Corrosivity and Anesthetic Effect : Like its parent compound, phenol, this chemical can cause severe chemical burns to the skin and eyes.[1][2] A particularly insidious property of phenols is their local anesthetic effect, which can delay the sensation of pain upon skin contact.[2][3] This lack of immediate warning can lead to prolonged exposure and more severe tissue damage before the individual is even aware of the contact.

  • Systemic Toxicity via Dermal Absorption : The most critical danger is the rapid absorption of phenol and its derivatives through the skin, which can lead to systemic poisoning affecting the central nervous system, liver, and kidneys.[1][2] Fatalities have been reported from skin exposures covering as little as 25% of the body surface area.[2] The presence of a chloro-substituent may alter the compound's toxicological profile, warranting a highly cautious approach.

  • Inhalation Hazard : While the compound may be a solid at room temperature, its vapors can be irritating to the respiratory tract, especially if heated.[1][4] Fine powders can also be inhaled, posing a significant risk.

Table 1: Hazard Summary and Routes of Exposure

Hazard TypePrimary Routes of ExposurePotential Consequences
Acute Toxicity (Dermal) Skin ContactSystemic poisoning, central nervous system depression, liver/kidney damage, death.[1][2]
Skin Corrosion/Burns Skin ContactSevere chemical burns, tissue necrosis; pain may be delayed.[1][2]
Serious Eye Damage Eye ContactPermanent eye injury, scarring, and blindness.[2]
Respiratory Irritation Inhalation (vapors/dust)Coughing, shortness of breath, pulmonary edema in severe cases.[1]
Acute Toxicity (Oral) IngestionBurns to the mouth and stomach, internal bleeding, shock, and death.[1]

The Multi-Layered Defense: Selecting Your Personal Protective Equipment

A multi-layered PPE strategy is not merely a recommendation; it is an operational necessity. The selection of each component is a deliberate choice driven by the chemical's properties. All handling of 2-tert-Butyl-6-chloro-4-methylphenol must be conducted within a certified chemical fume hood.[1][5]

Hand Protection: The First and Most Critical Barrier

Glove selection is the most critical decision in your PPE ensemble. The efficiency of phenol absorption through the skin makes material choice paramount.

Causality : Standard disposable nitrile gloves are not recommended for anything beyond incidental splash protection with dilute solutions, as they offer poor resistance to phenols and related compounds.[2][3] For any sustained work or handling of concentrated material, more robust gloves are mandatory.

Protocol :

  • Primary Gloves : Wear heavy-duty neoprene or butyl rubber gloves. These materials provide significantly better resistance to phenols.[1][2][4]

  • Double Gloving : For enhanced protection and easier decontamination, wear a pair of thinner nitrile gloves underneath the primary neoprene or butyl gloves. This protects the skin during the doffing process.

  • Immediate Replacement : If a glove is contaminated, cease work immediately, remove and dispose of both pairs according to hazardous waste protocols, and don fresh gloves before resuming.

Table 2: Glove Material Compatibility for Phenolic Compounds

Glove MaterialRecommended Use CaseRelative Protection LevelKey Considerations
Butyl Rubber Handling concentrated solutions, immersion potentialExcellent Offers superior resistance to a wide range of corrosive chemicals, including phenols.[6]
Neoprene General handling, solution preparationGood Good resistance for short-term work; ensure a thickness >0.3 mm (11.8 mil).[2][4]
Laminate Film (e.g., Silver Shield®) High-hazard operations, spill responseExcellent Highly resistant to a very broad spectrum of chemicals, but can be stiff.[2][3][7]
Nitrile Incidental splash from dilute solutions (<10%) ONLYPoor to Low Not recommended for concentrated work. Change immediately upon any contact.[1][2][3]
Eye and Face Protection: Preventing Irreversible Damage

Causality : The corrosive nature of 2-tert-Butyl-6-chloro-4-methylphenol can cause permanent eye damage on contact.[2] Standard safety glasses do not provide adequate protection against chemical splashes.

Protocol :

  • Mandatory Goggles : At a minimum, chemical splash goggles that form a seal around the eyes must be worn at all times.

  • Full Face Shield : When handling larger volumes (>100 mL), preparing solutions from solid, or when there is any significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[1][4]

Body and Respiratory Protection: Shielding Against Systemic Exposure

Causality : Accidental spills can quickly contaminate personal clothing, creating a prolonged and dangerous exposure scenario. All work must be engineered to minimize inhalation of vapors or dust.

Protocol :

  • Chemical Fume Hood : All procedures involving this compound must be performed inside a certified chemical fume hood to control vapor and dust exposure.[1][4]

  • Laboratory Coat : A fully buttoned, long-sleeved lab coat is required.

  • Chemical-Resistant Apron : When handling significant quantities or when a splash hazard exists, a butyl rubber or neoprene apron should be worn over the lab coat.[1][2]

  • Appropriate Attire : Full-length pants and closed-toe, solid-top shoes are mandatory in the laboratory.[1][4] Phenol can penetrate leather, so care should be taken to avoid contaminating footwear.[4]

  • Respiratory Protection : A fit-tested respirator with an organic vapor cartridge and a P100 (particulate) filter may be required for emergency situations like a large spill, but should not be part of routine operations, which rely on the fume hood.[5]

Procedural Guidance: From Benchtop to Waste

Safe Handling Protocol
  • Preparation : Before handling the chemical, verify the fume hood's certification is current. Locate the nearest safety shower, eyewash station, and a dedicated phenol spill kit containing polyethylene glycol (PEG-300 or PEG-400).[2][3]

  • Donning PPE : Don PPE in the following order: lab coat, inner nitrile gloves, outer neoprene/butyl gloves, and finally, safety goggles/face shield.

  • Chemical Handling :

    • Weighing Solids : Perform in the fume hood. Use a disposable weigh boat. Handle with care to avoid creating airborne dust.[8]

    • Preparing Solutions : Add the solid slowly to the solvent. If heating is required, use a water bath within the fume hood; never use an open flame or hot plate which can be an ignition source and increase vapor pressure.[4]

  • Post-Use Decontamination : Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield/goggles and lab coat. Finally, remove the inner nitrile gloves. Wash hands thoroughly with soap and water.

Emergency Response: Spills and Exposures
  • For Skin Exposure :

    • IMMEDIATELY remove all contaminated clothing.[2][3]

    • Liberally apply PEG-300 or PEG-400 to a gauze pad and gently wipe the affected area to remove the chemical. Continue until there is no odor of phenol.[2]

    • If PEG is not available, use a safety shower or drench hose and wash with large amounts of soap and water. Water alone is less effective.[3]

    • Seek immediate medical attention.

  • For Eye Exposure :

    • Flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][9]

    • Seek immediate medical attention.

  • For Small Spills (<50 mL) :

    • Ensure appropriate PPE is worn, including respiratory protection if not in a fume hood.

    • Absorb the spill with a chemical absorbent like vermiculite or a spill pad. Do not use paper towels for liquid spills, as they can increase the surface area.[5]

    • Collect the absorbed material into a sealed, labeled hazardous waste container.[4]

Waste Disposal Plan

All materials contaminated with 2-tert-Butyl-6-chloro-4-methylphenol are considered hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Store waste containers away from incompatible materials.[4][10]

  • Regulatory Compliance : All waste must be disposed of following institutional, local, and national hazardous waste regulations.[11]

Visualization of Safety Workflow

The following decision tree illustrates the logic for selecting the appropriate PPE ensemble for any task involving 2-tert-Butyl-6-chloro-4-methylphenol.

PPE_Decision_Tree start Start: Task involves 2-tert-Butyl-6-chloro-4-methylphenol fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood stop STOP Do not proceed without a fume hood. fume_hood->stop No task_type What is the task? fume_hood->task_type Yes weighing Weighing Solid or Incidental Transfer task_type->weighing Low Volume solution Preparing Solution or Performing Reaction task_type->solution High Volume / Liquid ppe_base Base PPE: - Lab Coat - Safety Goggles - Double Gloves (Nitrile inner,  Neoprene/Butyl outer) weighing->ppe_base splash_risk Significant Splash Potential? solution->splash_risk splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Chemical Apron + Face Shield (over goggles) splash_risk->ppe_enhanced Yes

Caption: PPE selection workflow for handling 2-tert-Butyl-6-chloro-4-methylphenol.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Safe Use of Phenol. University of California, Riverside Environmental Health & Safety. [Link]

  • FACT SHEET: Phenol. Princeton University Environmental Health and Safety. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. [Link]

  • OSHA Requirements for HazCom Compliance. National Association of Safety Professionals. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • Gloves - Tables of Properties and Resistances. University of California, Davis. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. [Link]

  • Chemical Glove Selection Guide. PIP Canada. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Safety Data Sheet: 2-tert-Butyl-6-methylphenol. Chemos GmbH & Co. KG. [Link]

  • Hand Protection Chemical Resistance Guide. U.S. Environmental Protection Agency. [Link]

  • OSHA Glove Selection Chart. University of Pennsylvania Environmental Health and Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Introduction. Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2,6-Di-tert-butyl-p-cresol. Centers for Disease Control and Prevention (CDC). [Link]

  • 2-tert-Butyl-6-methylphenol - Hazardous Agents. Haz-Map. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : M. Centers for Disease Control and Prevention (CDC). [Link]

Sources

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